10-Propoxydecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-propoxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRAJJQTYQHRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922918 | |
| Record name | 10-Propoxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119290-00-5, 119290-12-9 | |
| Record name | 10-Propoxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(Propoxy)decanoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Propoxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 10-Propoxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 10-propoxydecanoic acid, a medium-chain fatty acid derivative. The proposed synthesis is grounded in well-established organic chemistry principles and involves a multi-step process commencing with the formation of a key intermediate, 10-bromodecanoic acid, followed by protection of the carboxylic acid moiety, ether formation via Williamson ether synthesis, and subsequent deprotection to yield the final product. This document details the reaction mechanisms, experimental protocols, and available quantitative data for each stage of the synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound can be strategically divided into three primary stages:
-
Precursor Synthesis: Formation of 10-bromodecanoic acid from a suitable starting material such as 1,10-decanediol.
-
Protection and Etherification: Protection of the carboxylic acid group of 10-bromodecanoic acid as an ethyl ester, followed by a Williamson ether synthesis with sodium propoxide to introduce the propoxy group.
-
Deprotection: Hydrolysis of the ethyl ester to yield the final product, this compound.
This multi-step approach is necessary to circumvent the incompatibility of the acidic carboxylic acid proton with the strongly basic conditions required for the Williamson ether synthesis.
Synthesis Pathway and Mechanism
The overall synthetic route is depicted in the following diagram:
Mechanism of Key Reactions
-
Williamson Ether Synthesis: This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The propoxide ion (CH₃CH₂CH₂O⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in ethyl 10-bromodecanoate. This backside attack results in the displacement of the bromide leaving group in a single, concerted step, forming the ether linkage.[1]
Experimental Protocols
The following are detailed experimental protocols for each stage of the proposed synthesis.
Stage 1: Synthesis of 10-Bromodecanoic Acid
This precursor can be synthesized from 1,10-decanediol in a two-step process.
Step 1a: Synthesis of 10-Bromo-1-decanol
-
To a solution of 1,10-decanediol (e.g., 34.8 g, 0.2 mol) in toluene (400 mL), slowly add 48% hydrobromic acid (22.6 mL, 0.2 mol) with stirring.
-
Reflux the mixture at 180°C for 24 hours using a Dean-Stark apparatus to remove water.
-
After cooling to room temperature, wash the mixture sequentially with 6N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by silica gel column chromatography (eluent: cyclohexane/ethyl acetate, 4:1) to yield 10-bromo-1-decanol.
Step 1b: Synthesis of 10-Bromodecanoic Acid
-
Prepare a chromic acid solution by dissolving chromium trioxide (25.7 g, 0.26 mol) in water (25 mL) and concentrated sulfuric acid (22.5 mL, 0.34 mol) at 0°C.
-
To a solution of 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) at -5°C, slowly add the prepared chromic acid solution.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to stand at room temperature overnight.
-
Extract the mixture with diethyl ether (3 x 250 mL) and wash the combined organic layers with water (250 mL) and brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by silica gel column chromatography (eluent: dichloromethane) and recrystallize from petroleum ether to obtain 10-bromodecanoic acid as a white solid.
Stage 2: Protection of Carboxylic Acid and Williamson Ether Synthesis
Step 2a: Esterification of 10-Bromodecanoic Acid (Fischer Esterification)
-
Dissolve 10-bromodecanoic acid (e.g., 10 g, 0.04 mol) in anhydrous ethanol (150 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield ethyl 10-bromodecanoate.
Step 2b: Williamson Ether Synthesis
-
Prepare sodium propoxide by cautiously adding sodium metal to an excess of dry propanol under an inert atmosphere.
-
To the solution of sodium propoxide in propanol, add ethyl 10-bromodecanoate dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 1-8 hours, monitoring the progress by TLC.[1]
-
After cooling, quench the reaction by adding water.
-
Extract the product with diethyl ether, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude ethyl 10-propoxydecanoate.
Stage 3: Deprotection of the Ethyl Ester
-
Dissolve the crude ethyl 10-propoxydecanoate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with a dilute solution of hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of the precursor, 10-bromodecanoic acid. Yields for the subsequent protection, etherification, and deprotection steps to form this compound are not explicitly documented in the reviewed literature and would need to be determined empirically.
| Reaction Stage | Starting Material | Product | Reagents | Conditions | Yield | Reference(s) |
| Precursor Synthesis | ||||||
| Step 1a | 1,10-Decanediol | 10-Bromo-1-decanol | 48% HBr, Toluene | Reflux, 24h | 92% | |
| Step 1b | 10-Bromo-1-decanol | 10-Bromodecanoic Acid | CrO₃, H₂SO₄, Acetone | -5°C to RT | 73% | |
| Protection | 10-Bromodecanoic Acid | Ethyl 10-bromodecanoate | Ethanol, H₂SO₄ | Reflux | High (Typical) | [2] |
| Etherification | Ethyl 10-bromodecanoate | Ethyl 10-propoxydecanoate | Sodium Propoxide | Reflux, 1-8h | 50-95% (Typical for Williamson Ether Synthesis) | [1] |
| Deprotection | Ethyl 10-propoxydecanoate | This compound | NaOH, H₃O⁺ | RT to Reflux | High (Typical) | [3] |
Experimental Workflow Visualization
The logical flow of the experimental procedure can be visualized as follows:
Conclusion
References
The Trypanocidal Action of 10-Propoxydecanoic Acid: A Technical Guide to its Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Propoxydecanoic acid, also known as 11-Oxatetradecanoic acid or O-11, is a synthetic myristic acid analog with potent and selective trypanocidal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). This technical guide provides an in-depth analysis of the compound's mechanism of action, focusing on its role as an inhibitor of N-myristoyltransferase (NMT) and the subsequent disruption of vital cellular processes in the parasite. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
Trypanosoma brucei evades the host immune system through a sophisticated mechanism of antigenic variation, which relies on a dense coat of Variant Surface Glycoproteins (VSGs). These VSGs are anchored to the parasite's plasma membrane by a glycosylphosphatidylinositol (GPI) anchor, a process that is critically dependent on the myristoylation of the GPI anchor. Myristic acid, a C14 saturated fatty acid, is an essential component of this anchor. This compound, as a myristate analog, acts as a competitive inhibitor of protein N-myristoylation, a key post-translational modification catalyzed by the enzyme N-myristoyltransferase (NMT). The inhibition of this enzyme has been validated as a promising therapeutic strategy against African trypanosomiasis.[1]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of T. brucei N-myristoyltransferase (TbNMT).[1] This enzyme is responsible for the covalent attachment of myristate from myristoyl-CoA to the N-terminal glycine of a multitude of substrate proteins. In T. brucei, over 60 proteins are predicted to be N-myristoylated, playing crucial roles in membrane targeting, signal transduction, and vesicular trafficking.[1]
By acting as a myristic acid analog, this compound is likely activated to its CoA ester and then competes with myristoyl-CoA for binding to the active site of TbNMT. This leads to a decrease in the N-myristoylation of essential proteins, including the GPI anchor of the Variant Surface Glycoprotein (VSG). The improper or failed myristoylation of the VSG GPI anchor disrupts its correct assembly and anchoring to the cell membrane. Given that the VSG coat is essential for the parasite's survival and evasion of the host immune system, its disruption is a key factor in the trypanocidal activity of this compound.
The downstream effects of TbNMT inhibition are pleiotropic, leading to the disruption of multiple cellular pathways. A critical set of TbNMT substrates are the ADP-ribosylation factors (ARFs), which are key regulators of vesicular transport.[1] Inhibition of their myristoylation impairs their function, leading to defects in endocytosis and Golgi-lysosome trafficking, which ultimately contributes to cell death.
Signaling Pathway
The inhibition of TbNMT by this compound initiates a cascade of events that culminate in parasite death. A simplified representation of this pathway is depicted below.
Caption: Proposed signaling pathway for the trypanocidal action of this compound.
Quantitative Data
The trypanocidal activity of this compound and its analogs has been quantified in several studies. The following table summarizes the key efficacy data.
| Compound | Target Organism/Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (O-11) | Trypanosoma brucei | Cell Culture | LD50 | < 1 µM | Cayman Chemical |
| This compound (O-11) | KETRI 243 | Not Specified | IC50 | 14 µM | MedchemExpress |
| 11-Oxatetradecanoic acid (O-11) | Trypanosoma evansi | Direct Counting | LD50 | 3.7 ± 0.2 µM | PubMed |
| 11-Oxatetradecanoic acid (O-11) | Trypanosoma evansi | Colorimetric (Formazan) | LD50 | 5.1 ± 2.0 µM | PubMed |
| 11-Oxatetradecanoic acid (O-11) | Trypanosoma evansi | Pyruvate Estimation | LD50 | 8.8 ± 3.7 µM | PubMed |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are proprietary and not fully available in the public domain. However, based on the cited literature, the following methodologies are representative of the techniques used to elucidate its mechanism of action.
In Vitro Trypanocidal Activity Assay
This protocol outlines a general method for determining the 50% lethal dose (LD50) of a compound against bloodstream forms of Trypanosoma brucei.
Caption: Generalized workflow for determining the in vitro trypanocidal activity.
Methodology:
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Incubation: Parasites are seeded in 96-well plates at a defined density and incubated with the various concentrations of the compound.
-
Viability Assessment: After a defined incubation period (e.g., 24 or 48 hours), cell viability is assessed using one of the following methods:
-
Direct Counting: Live and dead parasites are differentiated and counted using a hemocytometer under a microscope.
-
Colorimetric Assay: A viability reagent such as AlamarBlue (resazurin) is added to the wells. Metabolically active cells reduce the reagent, causing a color change that can be quantified spectrophotometrically.
-
Metabolic Assay: The concentration of a key metabolite, such as pyruvate, in the culture medium can be measured as an indicator of metabolic activity.
-
-
Data Analysis: The percentage of viable cells is plotted against the compound concentration, and the LD50 value is calculated using a suitable statistical method.
Analysis of Myristate Incorporation
This protocol describes a general approach to investigate the inhibition of myristate incorporation into proteins using a radiolabeled analog.
Methodology:
-
Radiolabeling: T. brucei cultures are incubated with a radiolabeled version of this compound (e.g., [³H]-10-Propoxydecanoic acid) or with [³H]-myristic acid in the presence and absence of unlabeled this compound.
-
Protein Extraction and Separation: After incubation, the parasites are lysed, and total proteins are extracted. The protein lysate is then separated by SDS-PAGE.
-
Detection of Radiolabel: The gel is subjected to autoradiography or phosphorimaging to detect the incorporation of the radiolabel into specific protein bands.
-
Identification of Labeled Proteins: Specific proteins, such as VSG, can be identified by immunoprecipitation or Western blotting followed by autoradiography to confirm the incorporation of the analog.
Conclusion
This compound is a potent and selective trypanocidal agent that targets a crucial and validated pathway in Trypanosoma brucei. Its mechanism of action, centered on the inhibition of N-myristoyltransferase and the subsequent disruption of VSG GPI anchor biosynthesis and other essential myristoylation-dependent processes, presents a compelling case for its further investigation as a lead compound in the development of novel therapies for African trypanosomiasis. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working in this critical area of infectious disease research. Further studies to fully elucidate the downstream cellular events following TbNMT inhibition and to optimize the pharmacokinetic properties of this class of compounds are warranted.
References
Biological activity of 10-Propoxydecanoic acid
An In-depth Technical Guide on the Biological Activity of 10-Propoxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its synonyms O-11 and 11-Oxatetradecanoic acid, is a synthetic myristate analog that has demonstrated significant biological activity, primarily as a trypanocidal agent.[1][2][3] Myristic acid is a crucial component for the viability of various organisms, including the protozoan parasite Trypanosoma, where it is essential for the acylation of proteins and the biosynthesis of the glycosylphosphatidylinositol (GPI) anchor of the variant surface glycoprotein (VSG).[2][3][4] this compound leverages this dependency to exert its selective toxicity against these parasites. This technical guide provides a comprehensive overview of the known biological activities, mechanism of action, quantitative data, and experimental protocols related to this compound.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of myristate-dependent processes in Trypanosoma species.[2][3][5] As a myristate analog, it interferes with the parasite's lipid metabolism and protein modification machinery.
1. Incorporation into Variant Surface Glycoprotein (VSG): The surface of African trypanosomes is coated with a dense layer of VSG, which is anchored to the cell membrane via a GPI anchor. This VSG coat is essential for the parasite's survival in the host's bloodstream as it shields it from the immune system. The biosynthesis of this GPI anchor is a unique process in trypanosomes and involves the remodeling of the lipid moiety to exclusively contain myristate. This compound, due to its structural similarity to myristic acid, is recognized by the parasite's enzymatic machinery and incorporated into the VSG's GPI anchor.[2][3] This incorporation of a non-natural analog is believed to disrupt the structure and function of the VSG, leading to the parasite's death. The incorporation into VSG has been shown to correlate roughly with the compound's toxicity.[2][3][4]
2. Acyl-CoA Formation and Protein Lipidation: Recent research suggests that this compound is activated within the parasite to its acyl-CoA species. This analog-acyl-CoA can then be utilized by N-myristoyltransferase (NMT), an enzyme that attaches myristate to various proteins. The lipidation of numerous proteins with this faulty analog likely disrupts their function and localization. Potential protein targets that are affected by this aberrant lipidation include inositolphosphoceramide synthase and the flagellar Ca2+ binding protein.[6]
3. Fatty Acid Elongation: Metabolomic analysis has revealed that this compound can be elongated by the parasite's fatty acid synthesis machinery.[6] The downstream metabolic products of this elongation and their potential contribution to the overall toxicity are still under investigation.
A proposed mechanism of action is depicted in the following signaling pathway diagram:
References
- 1. Trypanocidal activity of a myristic acid analog in axenic cultures of Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Toxicity of myristic acid analogs toward African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid uptake in Trypanosoma brucei: Host resources and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myeventflo.com [myeventflo.com]
In-Depth Technical Guide to 10-Propoxydecanoic Acid: Synonyms, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10-Propoxydecanoic acid, a medium-chain fatty acid derivative. It details its nomenclature, chemical identifiers, and physicochemical properties. While specific experimental data on its biological activity remains limited in publicly accessible literature, this document outlines a plausible synthetic route based on established organic chemistry principles and provides a generalized experimental workflow.
Nomenclature and Synonyms
This compound is known by several alternative names and identifiers across various chemical databases. A comprehensive list is provided below to facilitate cross-referencing in literature and databases.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 119290-00-5 | PubChem[1] |
| PubChem CID | 122098 | PubChem[1] |
| Synonym | 11-Oxatetradecanoic acid | PubChem[1] |
| Synonym | 11-Oxymyristic acid | PubChem[1] |
| Synonym | 10-(Propoxy)decanoic acid | PubChem[1] |
| MeSH Entry Terms | This compound, 10-(propoxy)decanoic acid, 11-oxatetradecanoic acid, 11-oxymyristic acid | PubChem[1] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is computationally generated and provides a basis for its handling and characterization.
| Property | Value | Source |
| Molecular Formula | C13H26O3 | PubChem[1] |
| Molecular Weight | 230.34 g/mol | PubChem[1] |
| XLogP3 | 3.7 | PubChem[1] |
| Exact Mass | 230.18819469 Da | PubChem[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
Mass Spectrometry Data
Mass spectrometry is a key analytical technique for the identification and characterization of this compound. The following data has been reported:
| Spectrum Type | Precursor Type | Precursor m/z | Top Peak m/z | 2nd Highest m/z | 3rd Highest m/z | Source |
| MS2 | [M+H]+ | 231.1955 | 213.1 | 171.1 | 155.1 | PubChem[1] |
| MS2 | [M-H]- | 229.1809 | 229.2 | 169.1 | 211.2 | PubChem[1] |
Synthesis of ω-Alkoxy Fatty Acids: A General Protocol
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two main steps:
-
Protection of the Carboxylic Acid: The carboxylic acid group of 10-hydroxydecanoic acid is first protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with the subsequent etherification step.
-
Williamson Ether Synthesis: The protected ω-hydroxy fatty acid is then reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to form the ether linkage.
-
Deprotection: The protecting group is removed to yield the final product, this compound.
Detailed Experimental Methodology (Hypothetical)
Step 1: Methyl 10-hydroxydecanoate Synthesis (Esterification)
-
To a solution of 10-hydroxydecanoic acid (1 equivalent) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 10-hydroxydecanoate.
Step 2: Methyl 10-propoxydecanoate Synthesis (Williamson Ether Synthesis)
-
Dissolve methyl 10-hydroxydecanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and maintain for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: this compound Synthesis (Hydrolysis)
-
Dissolve methyl 10-propoxydecanoate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add lithium hydroxide (or sodium hydroxide, 2-3 equivalents) and stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.
Biological Context of Ether Lipids
While specific studies on the biological activity of this compound are not prominent, the broader class of ether lipids, to which it belongs, has been the subject of considerable research. Ether lipids are integral components of cell membranes and are involved in various cellular processes.
Ether lipids play structural roles in membranes and are implicated in cell signaling and as antioxidants.[2] Synthetic ether lipid analogs have been investigated for their biological activities. For instance, some long-chain fatty acids containing an ether linkage have shown antibacterial and fungicidal properties.[3] Specifically, β-alkoxypropionic acids have been tested against Staphylococcus aureus and Penicillium.[3] Other studies have synthesized long-chain ether diols and diacids that have shown potential in favorably altering lipid disorders in vivo.[4]
The introduction of an ether linkage can significantly alter the physicochemical properties of a fatty acid, potentially influencing its metabolic fate and biological interactions. Further research is warranted to elucidate the specific biological roles and potential therapeutic applications of this compound.
Experimental and Logical Workflow Diagrams
To aid in the conceptualization of the synthesis and analysis of this compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for product characterization.
References
- 1. This compound | C13H26O3 | CID 122098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 3. Long-chain fatty acids containing ether linkage. I. The antibacterial and fungicidal activities of some new beta-alkyloxypropionic acids and their methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long hydrocarbon chain ether diols and ether diacids that favorably alter lipid disorders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of 10-Propoxydecanoic Acid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of 10-Propoxydecanoic acid, a medium-chain fatty acid analog. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in various research and drug development applications.
Compound Information
This compound is a synthetic derivative of myristic acid. Understanding its physical and chemical properties is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C13H26O3 | [1][2] |
| Molecular Weight | 230.34 g/mol | [1][2] |
| Appearance | Not specified, likely a solid or oil at room temperature | |
| Density | 0.943 g/cm³ | |
| Boiling Point | 336.4 °C at 760 mmHg | |
| Flash Point | 115.9 °C |
Solubility Data
The choice of solvent is crucial for preparing a homogenous stock solution. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 30 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [3] |
| Ethanol | 30 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | [3] |
Note: For cell-based assays, it is advisable to prepare the initial high-concentration stock in an organic solvent like DMSO or ethanol and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.1-0.5%).
Safety and Handling Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term storage, -20°C is recommended.[3]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for many in vitro experiments.
Materials:
-
This compound (solid or oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and tips
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 230.34 g/mol = 0.0023034 g
-
Mass (mg) = 2.3034 mg
-
-
-
Weigh the compound:
-
Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh approximately 2.3 mg of this compound into the tube. Record the exact mass.
-
-
Add the solvent:
-
Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molarity (mol/L) x Molecular Weight ( g/mol ))
-
For example, if you weighed 2.5 mg (0.0025 g):
-
Volume (L) = 0.0025 g / (0.010 mol/L x 230.34 g/mol ) = 0.001085 L
-
Volume (µL) = 1085 µL
-
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the compound.
-
-
Dissolve the compound:
-
Cap the tube securely.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution, but be cautious of the solvent's volatility.
-
-
Storage:
-
Store the stock solution in a tightly sealed, amber-colored vial or a tube wrapped in aluminum foil to protect it from light.
-
Store at -20°C for long-term storage. Before use, thaw the solution at room temperature and vortex briefly to ensure homogeneity.
-
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solutions.
Preparation of Working Solutions from Stock
For most experiments, the concentrated stock solution will need to be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.
Example: Preparation of a 100 µM working solution from a 10 mM stock.
Use the dilution formula: M1V1 = M2V2
Where:
-
M1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to be used
-
M2 = Desired concentration of the working solution (100 µM = 0.1 mM)
-
V2 = Final volume of the working solution (e.g., 1 mL)
Calculation:
-
(10 mM) x V1 = (0.1 mM) x (1 mL)
-
V1 = (0.1 mM x 1 mL) / 10 mM
-
V1 = 0.01 mL = 10 µL
Procedure:
-
Add 990 µL of the desired buffer or medium to a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution to the tube.
-
Vortex gently to mix.
-
The final concentration of the working solution is 100 µM. The final DMSO concentration is 1%. Adjust the final volume and stock addition as needed to achieve a lower final solvent concentration.
By following these detailed protocols and safety guidelines, researchers can confidently prepare accurate and reproducible stock solutions of this compound for their scientific investigations.
References
Application Notes and Protocols for the Use of 10-Propoxydecanoic Acid in Trypanocidal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
African trypanosomiasis, a neglected tropical disease caused by protozoan parasites of the genus Trypanosoma, presents a significant health challenge in sub-Saharan Africa. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel trypanocidal agents. Fatty acid metabolism in Trypanosoma has been identified as a promising area for drug development due to its essential role in parasite survival and notable differences from the mammalian host's pathways.[1][2] Trypanosomes utilize fatty acids for membrane biosynthesis, energy production, and the synthesis of essential molecules like the glycosylphosphatidylinositol (GPI) anchor for their variant surface glycoproteins (VSGs).[3][4][5]
This document provides detailed application notes and protocols for the investigation of 10-Propoxydecanoic acid , a synthetic fatty acid derivative, as a potential trypanocidal compound. While specific data for this molecule is presented illustratively, the methodologies and principles are grounded in established research on other fatty acid analogs and their activity against Trypanosoma.
Hypothetical Mechanism of Action
It is hypothesized that this compound may act as a competitive inhibitor of enzymes involved in the fatty acid synthesis or elongation pathways of Trypanosoma. By mimicking a natural fatty acid substrate, it could potentially disrupt the production of myristate, a fatty acid crucial for the GPI-anchoring of VSGs, which are vital for the parasite's evasion of the host immune system.[3][6] Alternatively, its incorporation into cellular membranes could alter membrane fluidity and function, leading to parasite death.
Caption: Hypothetical mechanism of this compound in Trypanosoma.
Data Presentation: Comparative Trypanocidal Activity
The following table summarizes the in vitro activity of various fatty acid derivatives against Trypanosoma species, providing a benchmark for evaluating novel compounds like this compound.
| Compound | Target Species | Assay Type | IC50/EC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (Hypothetical) | T. b. brucei | Alamar Blue | 5.2 | >10 | - |
| 10-Thiastearate (10-TS) | T. cruzi | Growth Inhibition | 3.0 ± 0.2 | Not Reported | [7] |
| 12-Thiastearate (12-TS) | T. cruzi | Growth Inhibition | 50 ± 2 | Not Reported | [7] |
| 13-Thiastearate (13-TS) | T. cruzi | Growth Inhibition | 10 ± 3 | Not Reported | [7] |
| Isoxyl | T. cruzi | Growth Inhibition | 2.0 ± 0.3 | Not Reported | [7] |
| Novel N-alkylamide (Compound 2) | T. brucei | Alamar Blue | 3.2 | 91.3 | [8] |
| Novel N-alkylamide (Compound 3) | T. brucei | Alamar Blue | 4.5 | 69.9 | [8] |
Experimental Protocols
Protocol 1: In Vitro Trypanocidal Activity Assay against T. b. brucei
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a test compound against the bloodstream form of Trypanosoma brucei brucei.
Materials:
-
T. b. brucei (e.g., strain 427)
-
Complete HMI-9 medium
-
96-well microplates
-
Test compound (this compound) dissolved in DMSO
-
Resazurin sodium salt solution (e.g., Alamar Blue)
-
Positive control (e.g., Pentamidine)
-
Plate reader (fluorescence)
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Culture T. b. brucei in complete HMI-9 medium to the mid-logarithmic growth phase.
-
Dilute the parasite culture to a final concentration of 5 x 10³ parasites/mL.
-
Prepare serial dilutions of the test compound in the medium. The final DMSO concentration should not exceed 0.5%.[9]
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted test compound to the respective wells. Include wells with parasites only (negative control) and parasites with the positive control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.[10]
-
After 48 hours, add 20 µL of Resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence using a plate reader (Excitation 560 nm, Emission 590 nm).
-
Calculate the percentage inhibition of parasite growth for each concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay against Mammalian Cells
This protocol is for assessing the cytotoxicity of the test compound against a mammalian cell line (e.g., HeLa or THP1) to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (this compound) dissolved in DMSO
-
Resazurin sodium salt solution
-
Positive control (e.g., Doxorubicin)
-
Plate reader (fluorescence)
-
Humidified incubator (37°C, 5% CO2)
Methodology:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the old medium with 200 µL of the medium containing the diluted test compound.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.[10]
-
Add 20 µL of Resazurin solution to each well and incubate for 4-6 hours.
-
Measure the fluorescence as described in Protocol 1.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 (half-maximal cytotoxic concentration) value.
-
The Selectivity Index (SI) is calculated as CC50 (mammalian cells) / IC50 (T. b. brucei). A higher SI value indicates greater selectivity for the parasite.
Caption: Workflow for screening novel trypanocidal compounds.
Disclaimer: The data and mechanism of action for this compound presented in this document are hypothetical and for illustrative purposes. The provided protocols are based on established methodologies and should be adapted and optimized as per laboratory standards and specific experimental requirements.
References
- 1. Lipid and fatty acid metabolism in trypanosomatids [microbialcell.com]
- 2. Lipid and fatty acid metabolism in trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avant Garde Fatty Acid Synthesis by Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid uptake in Trypanosoma brucei: Host resources and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The Role of Fatty Acid Metabolism in the Pathogenesis of Trypanosoma b" by Nava Poudyal [open.clemson.edu]
- 6. A fatty-acid synthesis mechanism specialized for parasitism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical evaluation of fatty acid desaturases as drug targets in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Derivatization and Characterization of Novel Antitrypanosomals for African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro Cytotoxicity and Trypanocidal Evaluation of Novel 1,3,6-Substituted Non-fluoroquinolones [scielo.org.za]
Application Notes and Protocols for 10-Propoxydecanoic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Propoxydecanoic acid is a synthetic fatty acid analog characterized by a propoxy group at the 10th carbon of a decanoic acid chain. Structurally similar to myristic acid, it has demonstrated significant biological activity, primarily as a trypanocidal agent, making it a compound of interest for the development of new anti-parasitic drugs. Its likely mechanism of action involves the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the viability of various parasites and the function of numerous proteins in eukaryotic cells, including those involved in oncogenic signaling pathways.[1][2][3][4]
These application notes provide a comprehensive overview of the experimental design for investigating the effects of this compound, with detailed protocols for both in vitro and in vivo studies. The focus is on its application as a potential anti-parasitic and anti-cancer agent, with an exploration of its impact on cellular metabolism.
I. Anti-Parasitic Activity of this compound
The primary described biological activity of this compound is its ability to kill trypanosomes, the protozoan parasites responsible for diseases such as Chagas disease and African sleeping sickness. The following protocols are designed to assess its efficacy and mechanism of action against these parasites.
A. In Vitro Trypanocidal Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different life cycle stages of Trypanosoma species.
Protocol 1: Axenic Culture Assay
-
Parasite Culture: Culture epimastigotes of Trypanosoma cruzi in a suitable axenic medium (e.g., LIT medium) at 28°C.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Treatment: Seed parasites in a 96-well plate and add varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., benznidazole).
-
Incubation: Incubate the plates for 72-96 hours at 28°C.
-
Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration.
Protocol 2: Intracellular Amastigote Assay
-
Host Cell Culture: Culture a suitable host cell line (e.g., L6 myoblasts or Vero cells) in a 96-well plate.
-
Infection: Infect the host cells with trypomastigotes of T. cruzi. After 24 hours, wash the wells to remove non-internalized parasites.
-
Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification: Fix and stain the cells (e.g., with Giemsa stain) and count the number of intracellular amastigotes per host cell. Alternatively, use a reporter strain of the parasite (e.g., expressing β-galactosidase) for colorimetric quantification.
-
Data Analysis: Determine the IC50 value based on the reduction in the number of intracellular parasites.
| Parameter | Axenic Epimastigotes | Intracellular Amastigotes |
| IC50 (µM) | [Insert experimentally determined value] | [Insert experimentally determined value] |
| Positive Control IC50 (µM) | [Insert value for benznidazole] | [Insert value for benznidazole] |
Table 1: Example data table for in vitro trypanocidal activity of this compound.
B. In Vivo Efficacy in a Murine Model of Chagas Disease
Objective: To evaluate the efficacy of this compound in reducing parasitemia and tissue parasite burden in a mouse model of T. cruzi infection.
Protocol 3: Acute Chagas Disease Model
-
Animal Model: Use a susceptible mouse strain (e.g., BALB/c).
-
Infection: Infect mice with a standardized dose of bloodstream trypomastigotes of T. cruzi.
-
Treatment: On day 5 post-infection, begin oral or intraperitoneal administration of this compound at different doses. Include a vehicle control group and a positive control group (benznidazole).
-
Parasitemia Monitoring: Monitor parasitemia levels in the blood at regular intervals using a Neubauer chamber.
-
Survival: Record the survival rate of the mice in each group.
-
Tissue Parasite Load: At the end of the experiment, collect tissues (e.g., heart, skeletal muscle) and determine the parasite load by quantitative PCR (qPCR) targeting parasite DNA.
-
Histopathology: Perform histopathological analysis of tissues to assess inflammation and parasite nests.
| Treatment Group | Peak Parasitemia (parasites/mL) | Survival Rate (%) | Heart Parasite Load (qPCR) |
| Vehicle Control | [Insert value] | [Insert value] | [Insert value] |
| This compound (Low Dose) | [Insert value] | [Insert value] | [Insert value] |
| This compound (High Dose) | [Insert value] | [Insert value] | [Insert value] |
| Benznidazole | [Insert value] | [Insert value] | [Insert value] |
Table 2: Example data table for in vivo efficacy of this compound in a mouse model of acute Chagas disease.
II. Anti-Cancer Activity and Mechanism of Action
As a myristate analog, this compound is a putative inhibitor of N-myristoyltransferase (NMT), an enzyme that is overexpressed in several cancers and is essential for the function of many oncoproteins.[5][6]
A. In Vitro NMT Inhibition and Anti-Proliferative Effects
Objective: To determine the inhibitory activity of this compound against human NMT and its effect on the proliferation of cancer cell lines.
Protocol 4: In Vitro NMT Inhibition Assay
-
Enzyme and Substrates: Use recombinant human NMT1 or NMT2, myristoyl-CoA, and a peptide substrate with an N-terminal glycine.
-
Reaction: Set up a reaction mixture containing the enzyme, peptide substrate, and varying concentrations of this compound. Initiate the reaction by adding myristoyl-CoA.
-
Detection: Measure the enzyme activity by quantifying the production of Coenzyme A (CoA) using a fluorescent probe or by using a radiolabeled myristoyl-CoA and measuring the incorporation of radioactivity into the peptide.
-
Data Analysis: Calculate the IC50 value for NMT inhibition.
Protocol 5: Cancer Cell Proliferation Assay
-
Cell Culture: Culture various cancer cell lines (e.g., breast, colon, lung cancer cell lines) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Determine cell viability using an MTT, MTS, or resazurin-based assay.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
| Cell Line | NMT Isoform Expression | GI50 (µM) |
| MCF-7 (Breast Cancer) | [High/Low NMT1/2] | [Insert value] |
| HCT116 (Colon Cancer) | [High/Low NMT1/2] | [Insert value] |
| A549 (Lung Cancer) | [High/Low NMT1/2] | [Insert value] |
Table 3: Example data table for the anti-proliferative effects of this compound on cancer cell lines.
B. Elucidation of Cellular Mechanism of Action
Objective: To investigate the downstream effects of this compound treatment on signaling pathways regulated by N-myristoylation.
Protocol 6: Western Blot Analysis of NMT-Dependent Signaling
-
Cell Treatment: Treat cancer cells with this compound at its GI50 concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key N-myristoylated proteins and their phosphorylated forms (e.g., Src, p-Src) and markers of downstream pathways (e.g., Akt, p-Akt, ERK, p-ERK). Also, include markers for apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and ER stress (e.g., CHOP, BiP).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine changes in protein levels and phosphorylation status.
III. Metabolic Effects of this compound
The impact of this compound on cellular metabolism is an area of active investigation. As an inhibitor of NMT, it is expected to affect mitochondrial function, particularly in cancer cells with high metabolic demands.
A. Assessment of Mitochondrial Function
Objective: To determine the effect of this compound on mitochondrial respiration and viability.
Protocol 7: Mitochondrial Respiration Analysis
-
Cell Treatment: Treat relevant cell lines (e.g., cancer cells, cardiomyocytes) with this compound.
-
Seahorse Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: Analyze the changes in OCR and ECAR to determine the impact on mitochondrial function and glycolysis.
Protocol 8: Mitochondrial Membrane Potential Assay
-
Cell Treatment: Treat cells with this compound.
-
Staining: Stain the cells with a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or JC-1).
-
Flow Cytometry or Microscopy: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy to quantify changes in mitochondrial membrane potential.
| Parameter | Vehicle Control | This compound |
| Basal OCR (pmol/min) | [Insert value] | [Insert value] |
| Maximal OCR (pmol/min) | [Insert value] | [Insert value] |
| ATP Production (OCR) | [Insert value] | [Insert value] |
| Mitochondrial Membrane Potential (%) | 100 | [Insert value] |
Table 4: Example data table for the effects of this compound on mitochondrial function.
B. Lipid Metabolism Analysis
Objective: To investigate the influence of this compound on cellular lipid composition and storage.
Protocol 9: Lipid Droplet Formation Assay
-
Cell Treatment: Treat cells with this compound, with or without co-treatment with oleic acid to induce lipid droplet formation.
-
Staining: Fix the cells and stain for neutral lipids using a fluorescent dye such as BODIPY 493/503. Stain the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number and size of lipid droplets per cell using image analysis software.
Protocol 10: Cellular Fatty Acid Profile Analysis
-
Cell Treatment and Lipid Extraction: Treat cells, then harvest and extract total lipids using a standard method (e.g., Bligh-Dyer).
-
Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the lipid extract to convert fatty acids to their methyl esters.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the FAMEs by GC-MS to identify and quantify the different fatty acid species present in the cells.
-
Data Analysis: Compare the fatty acid profiles of treated and untreated cells to identify changes in fatty acid composition.
IV. Safety and Toxicity Assessment
A preliminary assessment of the safety and toxicity of this compound is crucial for its development as a therapeutic agent.
Protocol 11: In Vitro Cytotoxicity in Mammalian Cells
-
Cell Culture: Use non-cancerous mammalian cell lines (e.g., HEK293, primary hepatocytes) to assess general cytotoxicity.
-
Treatment and Viability Assay: Follow the procedure outlined in Protocol 5 to determine the CC50 (concentration for 50% cytotoxicity).
Protocol 12: Acute In Vivo Toxicity
-
Animal Model: Use healthy mice or rats.
-
Dose Escalation: Administer single escalating doses of this compound to different groups of animals.
-
Observation: Monitor the animals for signs of toxicity, changes in body weight, and mortality for at least 14 days.
-
Blood and Tissue Analysis: At the end of the observation period, collect blood for hematological and biochemical analysis, and perform histopathological examination of major organs.
-
LD50 Determination: Determine the median lethal dose (LD50).
| Parameter | Value |
| CC50 (HEK293 cells, µM) | [Insert value] |
| Acute Oral LD50 (mice, mg/kg) | [Insert value] |
Table 5: Example data table for preliminary safety and toxicity of this compound.
Conclusion
The provided application notes and protocols offer a framework for the comprehensive evaluation of this compound as a potential therapeutic agent. The experimental designs cover its primary anti-parasitic activity, its likely mechanism of action through NMT inhibition with implications for cancer therapy, and its effects on cellular metabolism. The data generated from these studies will be crucial for advancing the understanding and potential clinical application of this novel fatty acid analog. Further research is warranted to fully elucidate its metabolic impact and to explore its therapeutic potential in a wider range of diseases.
References
- 1. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel, tightly structurally related N-myristoyltransferase inhibitors display equally potent yet distinct inhibitory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
10-Propoxydecanoic Acid: A Tool for Probing Fatty Acid Metabolism and Protozoan Proliferation
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Propoxydecanoic acid is an oxygen-substituted analog of myristic acid, a 14-carbon saturated fatty acid.[1] As a structural mimic, this compound serves as a valuable tool compound for investigating the roles of myristic acid in various biological processes, most notably protein N-myristoylation. This modification, catalyzed by N-myristoyltransferase (NMT), is critical for the function and localization of numerous proteins involved in signal transduction and cellular regulation.
Emerging research has identified this compound as a toxic agent against African trypanosomes, the causative agents of African trypanosomiasis (sleeping sickness).[2] Its selective toxicity suggests that it may interfere with essential myristate-dependent pathways in these parasites, such as the biosynthesis of the glycosylphosphatidylinositol (GPI) anchor of the variant surface glycoprotein (VSG), which is crucial for the parasite's survival and evasion of the host immune system.[2] These findings position this compound as a lead compound for the development of novel anti-trypanosomal therapies and as a probe to dissect the unique aspects of fatty acid metabolism in these organisms.[2]
Quantitative Data
The inhibitory activity of this compound has been quantified against trypanosomes, highlighting its potential as a selective therapeutic agent.
| Compound | Target Organism/Cell Line | Parameter | Value | Reference |
| This compound | Trypanosoma brucei (KETRI 243) | IC50 | 14 µM | [3] |
Proposed Mechanism of Action
This compound is hypothesized to exert its biological effects primarily through the competitive inhibition of enzymes that utilize myristic acid as a substrate. As an analog, it can be recognized and processed by enzymes such as Acyl-CoA synthetases to form 10-propoxydecanoyl-CoA. This modified fatty acyl-CoA can then act as a competitive inhibitor of N-myristoyltransferase (NMT). By blocking the transfer of myristate to the N-terminal glycine of target proteins, this compound can disrupt the function of proteins essential for parasite viability, including those involved in cell signaling, membrane anchoring, and structural integrity. In the context of trypanosomes, this inhibition is particularly detrimental due to the parasite's reliance on myristoylated proteins for its protective surface coat.[2]
Signaling Pathway
Caption: Proposed mechanism of this compound action via inhibition of N-myristoyltransferase.
Experimental Protocols
Protocol 1: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of this compound on NMT activity.
Materials:
-
Recombinant N-myristoyltransferase (human or trypanosomal)
-
Myristoyl-CoA
-
[³H]-Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., GNAAAARR-NH2)
-
This compound
-
Acyl-CoA Synthetase
-
ATP, CoA
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EGTA)
-
Scintillation fluid and vials
-
Filter paper (e.g., phosphocellulose)
Procedure:
-
Preparation of 10-Propoxydecanoyl-CoA: Incubate this compound with Acyl-CoA Synthetase, ATP, and CoA to generate the CoA-adduct.
-
Assay Reaction: In a microcentrifuge tube, combine the assay buffer, recombinant NMT, and varying concentrations of 10-Propoxydecanoyl-CoA (or this compound and the activating enzymes).
-
Initiation: Start the reaction by adding a mixture of Myristoyl-CoA and [³H]-Myristoyl-CoA, along with the peptide substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto filter paper.
-
Washing: Wash the filter paper extensively to remove unincorporated [³H]-Myristoyl-CoA.
-
Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of NMT inhibition at each concentration of this compound and determine the IC50 value.
Protocol 2: Trypanosome Viability Assay
This protocol determines the cytotoxic effect of this compound on Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream form (e.g., Lister 427)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
96-well microplates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed T. brucei cells at a density of 2 x 10⁴ cells/well in a 96-well plate containing HMI-9 medium.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a solvent control (e.g., DMSO) and a positive control (e.g., a known trypanocidal drug).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for another 4-6 hours.
-
Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance of the wells using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the solvent control and determine the IC50 value of this compound.
Experimental Workflow
Caption: Workflow for the evaluation of this compound as an anti-trypanosomal agent.
Disclaimer: The information provided in these application notes is based on the limited available scientific literature for this compound and inferences from studies on similar fatty acid analogs. Researchers should independently validate these protocols and findings for their specific experimental systems.
References
Application Notes and Protocols for In-vivo Administration of 10-Propoxydecanoic Acid in Animal Models
Disclaimer: As of the latest literature search, specific in-vivo studies on 10-Propoxydecanoic acid in animal models are not publicly available. The following application notes and protocols are presented as a generalized framework based on established methodologies for similar carboxylic acids. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and conduct preliminary dose-finding studies.
Abstract
These application notes provide a comprehensive guide for the in-vivo administration and evaluation of this compound in preclinical animal models. The document outlines protocols for acute oral toxicity assessment, pharmacokinetic analysis, and preliminary efficacy evaluation in a rodent model. The provided methodologies are based on established guidelines and practices in pharmacology and toxicology to ensure data integrity and animal welfare.
In-vivo Applications
The in-vivo administration of novel chemical entities is a critical step in the drug development process.[1][2] Animal models provide essential information regarding the safety, efficacy, and pharmacokinetic profile of a test compound before it can be considered for human trials.[1][2] Based on the structure of this compound, a medium-chain fatty acid derivative, potential in-vivo applications could include its evaluation as a therapeutic agent in metabolic disorders, neurological conditions, or as an absorption enhancer.
Quantitative Data Summary
The following tables represent hypothetical data that would be collected from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.
Table 1: Acute Oral Toxicity of this compound in Rats (OECD 425)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Observations | Body Weight Change (Day 14) |
| 2000 | 5 | 0/5 | No adverse effects observed | + 5.2% |
| Limit Test | Normal behavior and physical appearance |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg*h/mL) | t1/2 (h) |
| This compound | Oral (p.o.) | 100 | Data not available | Data not available | Data not available | Data not available |
| This compound | Intravenous (i.v.) | 10 | Data not available | Data not available | Data not available | Data not available |
Table 3: Efficacy of this compound in an Acetic Acid-Induced Writhing Model
| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhings (Mean ± SEM) | % Inhibition |
| Vehicle Control (Saline) | 10 mL/kg | Data not available | - |
| Aspirin (Positive Control) | 150 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
| This compound | 200 | Data not available | Data not available |
| This compound | 400 | Data not available | Data not available |
Experimental Protocols
Acute Oral Toxicity Study (Adapted from OECD Guideline 425)
This protocol is designed to assess the acute toxicity of a substance after a single oral dose.
4.1.1 Materials
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (female, 8-12 weeks old)[3]
-
Oral gavage needles
-
Standard laboratory animal caging and diet
4.1.2 Procedure
-
Fast a single female rat for 4 hours prior to dosing.[4]
-
Administer a single oral dose of 2000 mg/kg of this compound.[4]
-
Observe the animal closely for the first 4 hours for any signs of toxicity, including changes in skin, fur, eyes, and behavior.[3][4]
-
If the animal survives, administer the same dose to four additional animals.[4]
-
Observe all animals for a total of 14 days, recording body weight and any clinical signs of toxicity.[4]
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
Pharmacokinetic Study in Rats
This protocol aims to determine the pharmacokinetic profile of this compound following oral and intravenous administration.
4.2.1 Materials
-
This compound (sterile formulation for i.v. administration)
-
Male Wistar rats with jugular vein cannulation
-
Vehicle for oral administration
-
Blood collection tubes (e.g., with EDTA)
-
Analytical method for quantification of this compound in plasma (e.g., LC-MS/MS)
4.2.2 Procedure
-
Divide cannulated rats into two groups: oral (p.o.) and intravenous (i.v.) administration.
-
Administer a single dose of this compound (e.g., 100 mg/kg p.o. and 10 mg/kg i.v.).
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This model is used to screen for potential analgesic (pain-relieving) properties of a test compound.[4][5]
4.3.1 Materials
-
This compound
-
Vehicle (e.g., distilled water)
-
Aspirin (positive control)
-
Acetic acid solution (0.6% in saline)
-
Swiss albino mice[4]
4.3.2 Procedure
-
Randomly divide mice into treatment groups (vehicle, positive control, and different doses of this compound).[5]
-
Administer the respective treatments orally.[5]
-
One hour after treatment, administer 0.6% acetic acid solution intraperitoneally (10 mL/kg).[4][5]
-
Five minutes after the acetic acid injection, start counting the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15-20 minutes.[4][5]
-
Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group.[6]
Visualizations
Caption: General workflow for the in-vivo evaluation of a novel compound.
Caption: Workflow for the acute oral toxicity study (OECD 425 Limit Test).
References
- 1. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute oral toxicity evaluation of <i>p</i>-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 4. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling 10-Propoxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques for the labeling of 10-Propoxydecanoic acid, a myristate analog. The protocols described herein are foundational for a variety of research applications, including metabolic studies, cellular imaging, and drug delivery development. Three primary labeling strategies are covered: Fluorescent Labeling, Biotinylation, and Isotopic Labeling.
Fluorescent Labeling of this compound
Fluorescent labeling enables the visualization and tracking of this compound in cellular and biochemical assays. Two main approaches are presented: direct chemical conjugation of a fluorescent dye and metabolic labeling using a "clickable" analog.
Direct Chemical Conjugation using EDC/NHS Chemistry
This method involves the covalent attachment of an amine-containing fluorescent dye to the carboxylic acid moiety of this compound via carbodiimide chemistry.
Experimental Protocol:
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 cadaverine, BODIPY™ FL cadaverine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.7-6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the activation by TLC.
-
-
Coupling with Fluorescent Dye:
-
In a separate vial, dissolve the amine-reactive fluorescent dye (1.5 equivalents) in anhydrous DMF.
-
Add the dye solution to the activated this compound solution.
-
Add TEA (2 equivalents) to the reaction mixture to raise the pH and facilitate the coupling.
-
Stir the reaction overnight at room temperature, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the fluorescently labeled this compound using silica gel column chromatography to remove unreacted dye and other byproducts.
-
Quantitative Data Summary (Representative):
| Parameter | Value |
| Molar Ratio (Acid:EDC:NHS) | 1 : 1.2 : 1.2 |
| Molar Ratio (Activated Acid:Dye) | 1 : 1.5 |
| Reaction Time | Activation: 1-2h, Coupling: 12-16h |
| Typical Yield | 60-80% (post-purification) |
Logical Workflow for Direct Chemical Conjugation:
Application Notes and Protocols: The Use of 10-Propoxydecanoic Acid in Lipid Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Propoxydecanoic acid is a novel synthetic medium-chain fatty acid derivative under investigation for its potential to modulate lipid metabolism. Structurally similar to other bioactive fatty acids, it is hypothesized to act as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects, including the inhibition of lipid synthesis and the enhancement of fatty acid oxidation. These characteristics make this compound a compound of interest for research into metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.
This document provides detailed protocols for a panel of in vitro assays to characterize the effects of this compound on lipid metabolism in the human hepatoma cell line, HepG2, a widely used model for studying hepatic lipid metabolism.
Hypothesized Mechanism of Action
This compound is thought to increase the cellular AMP:ATP ratio, leading to the activation of AMPK. Once activated, AMPK phosphorylates and inactivates key enzymes involved in anabolic pathways, while activating catabolic pathways to restore cellular energy balance. A primary target of AMPK is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC inhibits its activity, leading to a reduction in malonyl-CoA levels. This, in turn, relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for β-oxidation.
Experimental Characterization Workflow
A systematic approach is recommended to evaluate the effects of this compound on cellular lipid metabolism. The following workflow outlines the key experimental stages:
Caption: Experimental workflow for characterizing this compound.
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the type of quantitative data that can be generated from the described protocols to assess the efficacy of this compound.
| Parameter Assessed | Assay | Expected Outcome with this compound | Example Metric |
| Cell Viability | MTT Assay | Minimal cytotoxicity at effective doses | IC50 > 100 µM |
| Intracellular Lipid Content | Oil Red O Staining | Dose-dependent decrease in lipid accumulation | % Reduction vs. Control |
| De Novo Lipogenesis | 14C-Acetate Incorporation | Inhibition of new fatty acid synthesis | % Inhibition vs. Control |
| Fatty Acid Oxidation | 14C-Palmitate Oxidation | Stimulation of fatty acid breakdown | Fold Increase vs. Control |
| AMPK Activation | Western Blot | Increased phosphorylation of AMPK and ACC | Fold Change in p-AMPK/AMPK |
Experimental Protocols
Cell Culture
HepG2 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically seeded to achieve 70-80% confluency.
Cell Viability Assessment: MTT Assay
This assay determines the cytotoxic potential of this compound.
Materials:
-
HepG2 cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Cell viability is expressed as a percentage of the untreated control.
Lipid Accumulation Assessment: Oil Red O Staining
This method visualizes and quantifies neutral lipid accumulation in cells.
Materials:
-
HepG2 cells cultured on coverslips or in multi-well plates
-
10% formalin
-
Oil Red O working solution (0.5% in isopropanol, diluted with water)
-
Hematoxylin
-
Isopropanol (100%)
-
Microscope and microplate reader
Protocol:
-
After treatment with this compound, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 1 hour.[3]
-
Wash with water and then with 60% isopropanol.
-
Incubate with filtered Oil Red O working solution for 30 minutes at room temperature.[3]
-
Wash with water and stain with hematoxylin for 1 minute for nuclear counterstaining.
-
For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.[3]
De Novo Lipogenesis Assay
This assay measures the rate of new fatty acid synthesis using a radiolabeled precursor.
Materials:
-
HepG2 cells in 24-well plates
-
14C-labeled acetate
-
Scintillation fluid and counter
Protocol:
-
Pre-incubate HepG2 cells with this compound for a specified time.
-
Add 14C-acetate to the medium and incubate for 2-4 hours.
-
Wash the cells with cold PBS and lyse them.
-
Extract total lipids using a chloroform:methanol (2:1) solution.
-
Evaporate the solvent and measure the incorporated radioactivity in the lipid fraction using a scintillation counter.[4]
-
Normalize the results to the total protein content of the cell lysate.
Fatty Acid Oxidation (FAO) Assay
This assay quantifies the rate of fatty acid oxidation by measuring the production of 14CO2 or acid-soluble metabolites from a radiolabeled fatty acid.
Materials:
-
HepG2 cells in 24-well plates
-
14C-labeled palmitate complexed to BSA
-
Perchloric acid
-
Scintillation fluid and counter
Protocol:
-
Treat HepG2 cells with this compound.
-
Add 14C-palmitate to the medium and incubate for 2-3 hours.
-
To measure 14CO2, trap the released gas from the sealed wells.
-
Alternatively, to measure acid-soluble metabolites, precipitate the lipids with perchloric acid.
-
Measure the radioactivity in the trapped CO2 or the acid-soluble fraction using a scintillation counter.
-
Results are normalized to total protein content.
Western Blot Analysis for AMPK Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in the AMPK signaling pathway.
Materials:
-
HepG2 cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Logical Relationships
Caption: Proposed signaling pathway of this compound.
Caption: Logical relationship of metabolic effects.
References
Application Notes and Protocols for Investigating the Cellular Effects of 10-Propoxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential cellular and molecular effects of 10-Propoxydecanoic acid, a synthetic fatty acid derivative. Based on the known activities of structurally similar fatty acids, such as decanoic acid and its hydroxylated forms, the primary hypothesized mechanisms of action for this compound revolve around the activation of Peroxisome Proliferator-Activated Receptors (PPARs), modulation of inflammatory pathways, and regulation of cellular metabolism.
Hypothesized Biological Activities:
-
PPAR Agonism: Fatty acids are natural ligands for PPARs, a family of nuclear receptors that play crucial roles in lipid and glucose metabolism.[1][2][3] this compound is predicted to act as an agonist for one or more PPAR isoforms (α, β/δ, γ).
-
Anti-Inflammatory Effects: By potentially activating PPARs and modulating other signaling pathways like NF-κB, this compound may exhibit anti-inflammatory properties in various cell types.[4][5][6]
-
Metabolic Regulation: Through the activation of PPARs and potentially other metabolic sensors like AMP-activated protein kinase (AMPK), this compound may influence glucose uptake, fatty acid oxidation, and lipid accumulation in metabolic cell types such as adipocytes, hepatocytes, and myocytes.
Section 1: PPAR Agonism Assays
Application Note:
Peroxisome Proliferator-Activated Receptors (PPARs) are key regulators of lipid and glucose homeostasis.[2][3] Determining the ability of this compound to activate specific PPAR isoforms is a critical first step in characterizing its biological activity. The following protocols describe a luciferase reporter assay to quantify PPARα, PPARβ/δ, and PPARγ activation in a cellular context.
Experimental Protocol: PPAR Luciferase Reporter Assay
1. Cell Culture and Transfection:
- Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
- After 24 hours, co-transfect the cells using a suitable transfection reagent with the following plasmids:
- A luciferase reporter plasmid containing a PPAR response element (PPRE).
- An expression plasmid for the full-length human PPARα, PPARβ/δ, or PPARγ.
- A β-galactosidase expression plasmid for normalization of transfection efficiency.
2. Compound Treatment:
- 24 hours post-transfection, replace the medium with DMEM containing 2% charcoal-stripped FBS.
- Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
- Include a vehicle control (e.g., 0.1% DMSO) and a positive control for each PPAR isoform (e.g., GW7647 for PPARα, GW501516 for PPARβ/δ, and Rosiglitazone for PPARγ).
- Incubate the cells for an additional 24 hours.
3. Luciferase Assay:
- Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
- Measure β-galactosidase activity for normalization.
- Calculate the relative luciferase units (RLU) by dividing the luciferase activity by the β-galactosidase activity.
Hypothetical Data Presentation:
Table 1: Activation of PPAR Isoforms by this compound
| Concentration (µM) | PPARα Activation (Fold Change) | PPARβ/δ Activation (Fold Change) | PPARγ Activation (Fold Change) |
| Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| 1 | 2.5 ± 0.4 | 3.8 ± 0.5 | 1.9 ± 0.3 |
| 10 | 5.8 ± 0.7 | 8.2 ± 0.9 | 4.5 ± 0.6 |
| 50 | 12.3 ± 1.5 | 15.6 ± 1.8 | 9.7 ± 1.2 |
| 100 | 14.8 ± 1.9 | 18.3 ± 2.1 | 11.2 ± 1.5 |
| Positive Control | 15.2 ± 1.6 | 20.1 ± 2.3 | 12.5 ± 1.4 |
Signaling Pathway Diagram:
Caption: PPAR signaling pathway activated by a ligand.
Section 2: Anti-Inflammatory Activity Assays
Application Note:
Chronic inflammation is a key component of many diseases. Compounds that can suppress inflammatory responses in immune cells, such as macrophages, have therapeutic potential. The following protocols are designed to assess the anti-inflammatory effects of this compound by measuring its impact on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocols:
1. Nitric Oxide (NO) Production Assay (Griess Test):
- Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.
- Seed cells in a 96-well plate at 5 x 10⁴ cells per well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound for 2 hours.
- Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a vehicle control and an LPS-only control.
- After incubation, collect the cell culture supernatant.
- Measure the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.
- Read the absorbance at 540 nm and quantify nitrite levels using a sodium nitrite standard curve.
2. Pro-inflammatory Cytokine Measurement (ELISA):
- Following the same cell culture and treatment protocol as the Griess test, collect the cell culture supernatant after 24 hours of LPS stimulation.
- Measure the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.
Hypothetical Data Presentation:
Table 2: Inhibition of Inflammatory Markers by this compound in LPS-Stimulated Macrophages
| Treatment | NO Production (% of LPS Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle | 5.2 ± 1.1 | 35.6 ± 8.2 | 15.8 ± 4.5 |
| LPS (1 µg/mL) | 100 ± 5.6 | 2548 ± 150 | 1890 ± 125 |
| LPS + 10-PD (1 µM) | 85.3 ± 4.9 | 2130 ± 132 | 1650 ± 110 |
| LPS + 10-PD (10 µM) | 52.1 ± 3.8 | 1350 ± 98 | 980 ± 76 |
| LPS + 10-PD (50 µM) | 28.9 ± 2.5 | 780 ± 65 | 450 ± 42 |
| LPS + 10-PD (100 µM) | 15.4 ± 1.9 | 410 ± 38 | 210 ± 25 |
(10-PD: this compound)
Workflow Diagram:
Caption: Workflow for anti-inflammatory assays.
Section 3: Metabolic Regulation Assays
Application Note:
Given the potential for PPAR activation, this compound may influence key metabolic processes. The following protocols are designed to investigate its effects on glucose uptake in muscle cells and lipid accumulation in adipocytes, both critical aspects of metabolic health.
Experimental Protocols:
1. Glucose Uptake Assay in L6 Myotubes:
- Culture L6 myoblasts in DMEM with 10% FBS.
- Differentiate the myoblasts into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
- Starve the differentiated myotubes in serum-free DMEM for 3 hours.
- Treat the cells with this compound at various concentrations for 18 hours. Include a vehicle control and a positive control (e.g., insulin).
- Wash the cells and incubate with a fluorescent glucose analog (e.g., 2-NBDG) for 30 minutes.
- Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader. Increased fluorescence indicates higher glucose uptake.
2. Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining):
- Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
- Induce differentiation by treating confluent cells with a differentiation cocktail (containing insulin, dexamethasone, and IBMX) in DMEM with 10% FBS.
- From day 2 onwards, maintain the cells in DMEM with 10% FBS and insulin, and treat with various concentrations of this compound.
- After 8-10 days, when adipocytes are fully differentiated, fix the cells with 10% formalin.
- Stain the intracellular lipid droplets with Oil Red O solution.
- Wash the cells and visualize the lipid droplets by microscopy.
- To quantify lipid accumulation, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at 510 nm.
Hypothetical Data Presentation:
Table 3: Metabolic Effects of this compound
| Treatment | Glucose Uptake in L6 Myotubes (Fold Change) | Lipid Accumulation in 3T3-L1 Adipocytes (Absorbance at 510 nm) |
| Vehicle | 1.0 ± 0.1 | 0.15 ± 0.02 |
| 10-PD (1 µM) | 1.2 ± 0.1 | 0.28 ± 0.03 |
| 10-PD (10 µM) | 1.8 ± 0.2 | 0.55 ± 0.06 |
| 10-PD (50 µM) | 2.5 ± 0.3 | 0.98 ± 0.11 |
| Positive Control | 2.8 ± 0.4 (Insulin) | 1.12 ± 0.14 (Rosiglitazone) |
(10-PD: this compound)
Logical Relationship Diagram:
Caption: Hypothesized metabolic effects of the compound.
References
- 1. A natural propenoic acid derivative activates peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. arborassays.com [arborassays.com]
- 6. Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 10-Propoxydecanoic acid solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Propoxydecanoic acid.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
This compound, a long-chain fatty acid, can be challenging to dissolve, particularly in aqueous solutions. The following guide provides a systematic approach to troubleshoot solubility issues.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: this compound exhibits good solubility in several organic solvents. For aqueous applications, preparing a concentrated stock solution in an organic solvent is recommended before further dilution.
Solubility Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL[1] |
Q2: I'm observing a precipitate after diluting my organic stock solution into an aqueous buffer. What should I do?
A2: This is a common issue when working with long-chain fatty acids due to their tendency to aggregate in aqueous environments.[2] Here are several strategies to overcome this:
-
Reduce the final concentration: The concentration in the aqueous buffer may be too high.
-
Use a carrier protein: Fatty acid-free Bovine Serum Albumin (BSA) can be used to chelate the fatty acid and improve its stability in aqueous media.
-
Sonication: This can help to break up aggregates and create a more uniform dispersion.[3]
-
Gentle warming: Warming the solution to 37°C may aid in dissolution.
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: Direct dissolution in cell culture media is challenging and often leads to the formation of micelles or precipitates, which can be toxic to cells. It is highly recommended to first prepare a concentrated stock solution in a biocompatible organic solvent like DMSO or ethanol and then dilute it into the cell culture medium. When doing so, ensure the final concentration of the organic solvent is not harmful to your cells (typically <0.1-0.5%).
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers or cell culture media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 20 mg/mL stock, add 50 µL of DMSO for every 1 mg of the compound).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C for long-term storage.[1]
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Solubilization in Aqueous Buffer using a BSA Carrier
Objective: To prepare a solution of this compound in an aqueous buffer for experiments requiring a carrier protein.
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
-
Sterile conical tubes
-
Water bath
Procedure:
-
Prepare a stock solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 10% w/v).
-
In a sterile conical tube, add the required volume of the BSA solution.
-
While gently vortexing the BSA solution, slowly add the desired amount of the this compound stock solution dropwise. The molar ratio of fatty acid to BSA is typically between 1:1 and 5:1.
-
Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.
-
The resulting solution should be clear. If any cloudiness persists, it may indicate that the solubility limit has been exceeded.
Signaling Pathway Context (Hypothetical)
While the specific signaling pathways involving this compound are not detailed in the provided search results, long-chain fatty acids, in general, can influence various cellular processes. For instance, they can act as signaling molecules themselves or be metabolized to produce other signaling lipids. They are known to interact with nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors) and can be incorporated into cellular membranes, affecting their properties and the function of membrane-bound proteins.
Caption: General roles of long-chain fatty acids in cellular signaling.
References
Common pitfalls in 10-Propoxydecanoic acid experiments
Welcome to the technical support center for 10-Propoxydecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and answer frequently asked questions related to the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a saturated fatty acid derivative with a propoxy group at the 10-position. Below is a summary of its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C13H26O3 |
| Molecular Weight | 230.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 119290-12-9 |
| Appearance | Not specified, likely a solid or liquid at room temperature |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 1 mg/ml[1] |
| Storage Temperature | Store at -20°C[1] |
Q2: How should I store this compound?
Proper storage is crucial to maintain the integrity of this compound. For long-term stability, it is recommended to store it at -20°C.[1] If purchased as a solid, it should be stored in a tightly sealed container in a desiccator. If dissolved in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap under an inert atmosphere (argon or nitrogen) to prevent potential degradation.[2] Avoid repeated freeze-thaw cycles of solutions, which can lead to precipitation and degradation.
Q3: What are the best practices for handling solutions of this compound?
Due to the nature of long-chain fatty acid derivatives, it is important to handle solutions of this compound with care to avoid contamination and degradation.
-
Use appropriate labware: Always use glass, stainless steel, or Teflon-lined containers and transfer tools.[2] Avoid plastics, as plasticizers can leach into organic solvents and contaminate your sample.[2][3]
-
Solvent choice: For biological experiments, DMSO is a common solvent. However, be mindful of its final concentration in your assay, as it can have its own biological effects.
-
Warming before use: When retrieving the compound from cold storage, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could lead to hydrolysis.[2]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Question: I'm having trouble dissolving this compound in my aqueous assay buffer. What can I do?
Answer: Low aqueous solubility is a common issue with long-chain fatty acids and their derivatives.[4] Here are some steps to troubleshoot this problem:
-
Prepare a concentrated stock solution: First, dissolve the this compound in an appropriate organic solvent like DMSO or ethanol at a high concentration.[1]
-
Serial dilution: Perform serial dilutions of your stock solution in the organic solvent before the final dilution into your aqueous buffer.
-
Final dilution: Add the small volume of the diluted stock solution to your aqueous buffer while vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent effects in biological assays.
-
Use of a carrier protein: For cellular assays, you can pre-complex the this compound with fatty acid-free bovine serum albumin (BSA). This can improve its solubility and facilitate its uptake by cells.
Logical Workflow for Addressing Solubility Issues
Caption: A decision tree for troubleshooting solubility problems.
Issue 2: Inconsistent Results in Biological Assays
Question: I am observing high variability in my experimental results when using this compound. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the handling and properties of long-chain fatty acid derivatives.
-
Compound Stability: Although this compound is a saturated fatty acid derivative and thus less prone to oxidation than its unsaturated counterparts, degradation via other mechanisms like hydrolysis is still possible, especially with improper storage.[5] Ensure your stock solutions are fresh and have been stored correctly.
-
Adsorption to Surfaces: Long-chain, lipophilic molecules can adsorb to plastic surfaces of labware, such as pipette tips and microplates. This can lead to a lower effective concentration of the compound in your assay. Using low-adhesion plastics or glass labware can mitigate this issue.
-
Leaching from Plastics: As mentioned, plasticizers like oleamide can leach from labware and interfere with biological assays, sometimes producing biological effects that can be misattributed to the compound of interest.[3]
-
Aggregation: At concentrations above its critical micelle concentration (CMC), this compound may form aggregates in aqueous solutions. This can lead to non-linear dose-response curves and inconsistent results. Consider running a solubility test at your working concentrations.
Experimental Workflow for a Cell-Based Assay
References
- 1. Petroleum Ether For Lipidomics Prep: Neutral Lipid Recovery, Oxidation And Storage [eureka.patsnap.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Interference of oleamide with analytical and bioassay results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Enhancing the In Vivo Bioavailability of 10-Propoxydecanoic Acid
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the systemic exposure of 10-Propoxydecanoic acid in preclinical in vivo experiments.
Troubleshooting Guide
This section addresses common challenges encountered during in vivo studies with lipophilic compounds like this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations | Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. | - Formulation: Employ solubility-enhancing formulations such as lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), solid dispersions, or cyclodextrin complexes. - Particle Size Reduction: Decrease the particle size of the compound to increase the surface area for dissolution. |
| Rapid first-pass metabolism in the liver. | - Lipid-Based Formulations: These can promote lymphatic uptake, partially bypassing the portal circulation and first-pass metabolism.[2] - Route of Administration: Consider alternative routes like parenteral administration to bypass the GI tract and liver initially. | |
| High inter-individual variability in plasma concentrations | Inconsistent dissolution and absorption due to physiological variables (e.g., food effects, GI motility). | - Standardize Experimental Conditions: Ensure consistent fasting/fed states and dosing procedures across all animals. - Improve Formulation Robustness: Use formulations like SEDDS that form stable microemulsions upon contact with GI fluids, making absorption more uniform. |
| Saturation of absorption mechanisms at higher doses. | - Dose-Response Study: Conduct a dose-ranging study to identify the linear dose-exposure range. | |
| Poor dose-response relationship (non-linear pharmacokinetics) | Solubility-limited absorption at higher doses (drug precipitates in the GI tract). | - Enhanced Formulation: Utilize a formulation with a higher drug-loading capacity that maintains the drug in a solubilized state at higher concentrations. |
| Saturation of metabolic enzymes or transport proteins. | - Lower Doses: Work within a dose range where pharmacokinetic parameters are dose-proportional. - In Vitro Metabolism Studies: Investigate the potential for metabolic saturation using liver microsomes. | |
| Gastrointestinal intolerance or side effects observed in animal models | Local irritation caused by the free fatty acid derivative. | - Encapsulation: Formulate the compound within a protective carrier like a bigel or lipid nanoparticle to minimize direct contact with the GI mucosa.[3] - Dose Fractionation: Administer the total daily dose in smaller, more frequent intervals. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when formulating this compound for in vivo oral administration?
A1: Given its presumed lipophilic nature as a medium-chain fatty acid derivative, the primary focus should be on enhancing its solubility and dissolution in the aqueous environment of the GI tract. Initial strategies to explore include:
-
Lipid-Based Formulations: These are often the first choice for lipophilic compounds. Options range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[2]
-
Co-solvents and Surfactants: The use of pharmaceutically acceptable co-solvents and surfactants can significantly improve solubility.
-
Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area available for dissolution.
Q2: How can I assess the oral bioavailability of my this compound formulation?
A2: The standard method is through an in vivo pharmacokinetic (PK) study.[4] This typically involves:
-
Administering a known dose of the compound to a cohort of animals (e.g., rats, mice).
-
Collecting blood samples at predetermined time points.
-
Analyzing the plasma samples to determine the concentration of this compound over time.
-
Calculating key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
To determine absolute bioavailability, an intravenous (IV) dose group is also required to obtain the AUC after direct systemic administration.
Q3: Are there specific animal models that are more suitable for studying the bioavailability of medium-chain fatty acid derivatives?
A3: Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, availability, and cost-effectiveness. When selecting a model, it's important to consider the similarities and differences in lipid metabolism and GI physiology compared to humans.
Q4: What are the potential metabolic pathways for this compound?
A4: As a medium-chain fatty acid derivative, this compound is likely metabolized in the liver. Potential pathways include:
-
β-oxidation: A common metabolic route for fatty acids, where the molecule is broken down to produce energy.[5]
-
ω-oxidation: Oxidation at the opposite end of the carboxylic acid.
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion, a known pathway for valproic acid, a branched short-chain fatty acid.[2]
-
CYP450-mediated oxidation: While considered a minor route for some fatty acids, it can still contribute to metabolism.[2]
Q5: How does emulsification improve the bioavailability of medium-chain fatty acids?
A5: Emulsification breaks down large lipid globules into smaller droplets, significantly increasing the surface area available for digestion by lipases in the GI tract. This enhanced digestion liberates the fatty acids more efficiently, leading to improved absorption. Studies on medium-chain triglycerides have shown that emulsification can increase their ketogenic effect and bioavailability while reducing gastrointestinal side effects.[6]
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of a Novel this compound Formulation in Rats
1. Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration of a test formulation in rats.
2. Materials:
-
This compound
-
Test formulation vehicle (e.g., SEDDS, oil solution)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Analytical equipment for quantification (e.g., LC-MS/MS)
3. Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the dosing formulation of this compound at the desired concentration. Ensure homogeneity.
-
Dosing:
-
Record the body weight of each rat.
-
Administer the formulation orally via gavage at a specified dose (e.g., 10 mg/kg).
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Place blood samples immediately into anticoagulant-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of the analyte at each time point.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Use pharmacokinetic software to calculate key parameters, including AUC, Cmax, Tmax, and elimination half-life (t½).
-
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Decision tree for formulation strategy selection.
Caption: Potential metabolic pathways for this compound.
References
- 1. This compound | C13H26O3 | CID 122098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emulsification Increases the Acute Ketogenic Effect and Bioavailability of Medium-Chain Triglycerides in Humans: Protein, Carbohydrate, and Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 10-Propoxydecanoic Acid in Parasites
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 10-Propoxydecanoic acid and encountering potential parasite resistance. The information is structured to address specific experimental issues in a clear question-and-answer format.
Disclaimer: As of the last update, specific instances of resistance to this compound in parasites have not been extensively documented in publicly available literature. Therefore, this guide is based on established principles of drug resistance observed in parasites against other compounds, particularly those targeting fatty acid synthesis and metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While the exact target may vary between parasite species, this compound is a fatty acid analog. It is hypothesized to interfere with fatty acid biosynthesis or utilization pathways essential for parasite membrane integrity, energy storage, and the generation of signaling molecules.[1]
Q2: What are the potential mechanisms by which parasites could develop resistance to this compound?
A2: Based on known mechanisms of drug resistance in parasites, potential ways resistance to this compound could emerge include:
-
Target Modification: Alterations in the structure or expression of the enzyme or protein that this compound targets, reducing its binding affinity.[2][3]
-
Increased Drug Efflux: Upregulation of efflux pumps, such as ATP-binding cassette (ABC) transporters, that actively remove the compound from the parasite's cell.[2][4]
-
Metabolic Alteration/Detoxification: Enzymatic modification of this compound into an inactive form.[2]
-
Reduced Drug Uptake: Changes in membrane transporters or permeability that limit the entry of the compound into the parasite.[2][5]
-
Metabolic Bypass: Development of alternative metabolic pathways that circumvent the process inhibited by this compound.[2]
Q3: How can I determine if my parasite population has developed resistance to this compound?
A3: A significant and reproducible increase in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) value compared to a sensitive reference strain is the primary indicator of resistance. This should be confirmed through standardized in vitro susceptibility assays.
Q4: What is the difference between intrinsic and acquired resistance?
A4: Intrinsic resistance is the innate ability of a parasite species or strain to tolerate a drug, even without prior exposure. Acquired resistance develops over time through genetic changes in a parasite population in response to drug pressure.[6]
Troubleshooting Guides
Problem 1: I am observing a gradual increase in the IC50 of this compound in my long-term parasite cultures.
-
Possible Cause: Your parasite population may be developing acquired resistance due to continuous drug pressure.
-
Troubleshooting Steps:
-
Confirm the Trend: Repeat the IC50 determination with a fresh batch of the compound and newly thawed, early-passage parasites (if available) to rule out compound degradation or culture artifacts.
-
Isolate and Clone: Isolate single parasites from the suspected resistant population and expand them into clonal lines. This will help determine if the resistance is heterogeneous within the population.
-
Characterize the Resistant Phenotype: Perform a comprehensive characterization of the resistant clones, including determining the fold-change in IC50 compared to the parental sensitive strain.
-
Cryopreserve Samples: Immediately cryopreserve both the sensitive parental strain and the newly identified resistant clones for future comparative studies.
-
Problem 2: My in vivo experiment with this compound failed to clear the infection, which was unexpected based on in vitro data.
-
Possible Cause: This could be due to several factors, including poor pharmacokinetic properties of the compound, the parasite's ability to develop resistance in vivo, or the presence of a sub-population with intrinsic resistance.
-
Troubleshooting Steps:
-
Review Pharmacokinetics: If possible, analyze the concentration of this compound in the host to ensure it reached therapeutic levels.
-
Isolate Parasites from the Host: Collect parasites from the treated and untreated animals and perform in vitro susceptibility testing to see if their IC50 has increased.
-
In Vivo Resistance Selection: Consider a structured in vivo resistance selection protocol, such as a 2% relapse method, to determine the potential for resistance to develop under in vivo conditions.[7]
-
Problem 3: I am trying to select for resistance in vitro by gradually increasing the concentration of this compound, but the parasites are not adapting.
-
Possible Cause: The genetic or biochemical pathways for resistance to this specific compound may not be readily accessible to the parasite under your experimental conditions, or the mutation rate for resistance may be very low.
-
Troubleshooting Steps:
-
Consider Chemical Mutagenesis: To increase the mutation rate, you can pre-treat the parasite population with a chemical mutagen before starting the drug selection process.[8]
-
Vary the Selection Pressure: Experiment with different dosing regimens, such as high-dose shock treatments followed by recovery periods, in addition to the gradual dose escalation.
-
Use a Larger Parasite Population: Starting with a larger and more genetically diverse parasite population can increase the chances of selecting for a rare resistance mutation.
-
Data Presentation
Table 1: In Vitro Susceptibility of Parasite Strains to this compound
| Parasite Strain | IC50 (µM) ± SD (n=3) | Resistance Index (RI) |
| Sensitive (Parental) | 1.5 ± 0.2 | 1.0 |
| Resistant Clone 1 | 18.2 ± 1.9 | 12.1 |
| Resistant Clone 2 | 25.6 ± 3.1 | 17.1 |
| Field Isolate A | 2.1 ± 0.4 | 1.4 |
| Field Isolate B | 9.8 ± 1.1 | 6.5 |
Resistance Index (RI) = IC50 of test strain / IC50 of sensitive strain
Experimental Protocols
Protocol 1: In Vitro Susceptibility Assay
This protocol is designed to determine the IC50 of this compound against a parasite culture.
-
Parasite Culture: Maintain parasite cultures under standard conditions to ensure they are in the logarithmic growth phase.[7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the parasites (typically <0.5%).
-
Assay Plate Preparation: Add 100 µL of the diluted compound to the wells of a 96-well plate. Include wells with culture medium only (negative control) and medium with the solvent (vehicle control).
-
Parasite Seeding: Add 100 µL of the parasite suspension at a predetermined density to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, CO2) for a specified period (e.g., 48-72 hours).
-
Growth Inhibition Measurement: Quantify parasite growth using a suitable method, such as:
-
Microscopy (e.g., Giemsa-stained slides)
-
Fluorometric or colorimetric assays (e.g., using resazurin-based reagents)
-
Lactate dehydrogenase (LDH) assay[7]
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
Protocol 2: Generation of a Resistant Parasite Line In Vitro
This protocol outlines a method for selecting for resistance by continuous drug pressure.
-
Initial Culture: Start with a large, healthy population of the sensitive parental parasite strain.
-
Initial Exposure: Expose the parasites to this compound at a concentration equal to the IC50.
-
Monitoring and Sub-culturing: Monitor the culture daily. When the parasites resume growth, sub-culture them into a fresh flask with a slightly increased concentration of the compound (e.g., 1.5x the previous concentration).
-
Stepwise Increase: Continue this process of stepwise increases in drug concentration as the parasites adapt and resume growth.[8]
-
Confirmation of Resistance: Once the parasites can consistently grow at a concentration significantly higher than the initial IC50 (e.g., >10x), perform a formal IC50 determination to quantify the level of resistance.
-
Clonal Isolation: Isolate and expand clonal lines from the resistant population to ensure a genetically homogenous population for further study.
-
Cryopreservation: Cryopreserve the resistant line at various stages of selection.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Potential mechanisms of resistance to this compound in a parasite cell.
Experimental Workflow
Caption: Experimental workflow for identifying and characterizing resistance mechanisms.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting experiments with reduced compound efficacy.
References
- 1. fad.webmate.me [fad.webmate.me]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Biochemical and molecular mechanisms of drug resistance in parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. New mechanisms of drug resistance in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. Experimental Strategies to Explore Drug Action and Resistance in Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 10-Propoxydecanoic Acid Dosage Refinement in Animal Studies
Welcome to the technical support center for researchers utilizing 10-Propoxydecanoic acid in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in refining experimental dosages and navigating challenges during your research.
Disclaimer: this compound is a compound with limited publicly available data regarding its use in animal studies. The following guidance is based on general principles of pharmacology and toxicology for novel compounds and should be adapted based on your specific experimental context and in consultation with your institution's animal care and use committee.
Frequently Asked Questions (FAQs)
Q1: We are starting a new in vivo study with this compound and cannot find any established dosage in the literature. How should we determine a starting dose?
A1: When working with a novel compound like this compound where established dosages are unavailable, a systematic dose-finding study is the recommended starting point. This typically involves a dose escalation study in a small cohort of animals. The objective is to identify a dose range that is tolerated and elicits a biological response.
It is crucial to begin with a very low, sub-therapeutic dose and gradually increase it in subsequent cohorts. This approach helps in identifying the Maximum Tolerated Dose (MTD) and observing any potential signs of toxicity. The initial dose can sometimes be estimated based on in vitro effective concentrations, but this does not always translate directly to an in vivo model.
Q2: What are the critical parameters to monitor during a dose-finding study for this compound?
A2: Comprehensive monitoring is essential to ensure animal welfare and gather critical data. Key parameters include:
-
Clinical Observations: Daily checks for changes in behavior (e.g., lethargy, hyperactivity), appearance (e.g., ruffled fur, changes in posture), and signs of pain or distress.
-
Body Weight: Measure body weight at least three times a week. Significant weight loss can be an early indicator of toxicity.
-
Food and Water Intake: Monitor daily consumption, as significant changes can indicate adverse effects.
-
Basic Physiological Parameters: Depending on the study's nature, monitoring parameters like body temperature can be informative.
-
Blood Sampling: Collect blood at baseline and at specified time points post-administration to analyze hematology and clinical chemistry for signs of organ toxicity.
Q3: We observed unexpected adverse effects at a dose we predicted would be safe. What are the immediate troubleshooting steps?
A3: If unexpected adverse effects occur, prioritize animal welfare.
-
Immediate Cessation: Stop administration of this compound to the affected cohort.
-
Veterinary Consultation: Consult with the attending veterinarian to provide appropriate supportive care to the animals.
-
Dose Reduction: For subsequent cohorts, reduce the dose significantly (e.g., by 50% or more) from the level that caused the adverse effects.
-
Review Formulation: Re-examine the vehicle and formulation of your compound. The vehicle itself could be contributing to the toxicity. Ensure the compound is fully dissolved or forms a stable suspension.
-
Refine Administration Technique: Improper administration (e.g., esophageal rupture during oral gavage) can cause severe complications.[1] Ensure personnel are thoroughly trained in the chosen administration route.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations of this compound between animals in the same dose group. | - Inconsistent administration technique.- Variable absorption due to fed/fasted state.[2]- Instability of the compound in the formulation. | - Ensure all personnel are using a standardized administration protocol.- Standardize the feeding schedule relative to dosing.- Assess the stability of your formulation over the duration of the experiment. |
| No discernible biological effect even at what should be a high dose. | - Poor bioavailability of this compound.- Rapid metabolism and clearance of the compound.- The compound is not active in the chosen model. | - Consider alternative routes of administration (e.g., intraperitoneal instead of oral) to bypass first-pass metabolism.[1]- Conduct pharmacokinetic studies to determine the compound's half-life.- Re-evaluate the in vitro data and the hypothesis for in vivo efficacy. |
| Signs of local irritation at the injection site (for parenteral administration). | - The formulation is not isotonic or at a neutral pH.- The compound itself is an irritant. | - Adjust the formulation to be as close to physiological pH and osmolarity as possible.- Dilute the compound to a lower concentration if possible.[1]- Consider a different, less sensitive injection site if appropriate for the study. |
| Animal mortality at a dose that was previously tolerated. | - Error in dose calculation or preparation.- Progressive toxicity with repeated dosing. | - Immediately halt dosing and re-verify all calculations and preparation steps.- Review the study design to assess if a cumulative toxicity effect is possible. Consider reducing the dosing frequency or the dose for chronic studies. |
Experimental Protocols
Protocol 1: Basic Dose-Finding Study (Oral Gavage)
-
Animal Model: Select a common rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Use a small number of animals per group (n=3-5).
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). Ensure homogeneity of the solution or suspension.
-
Dose Escalation:
-
Start with a low dose (e.g., 1-5 mg/kg).
-
Administer a single dose via oral gavage.
-
Observe animals for a set period (e.g., 7-14 days), monitoring the parameters listed in FAQ 2.
-
If no adverse effects are observed, escalate the dose in a new cohort of animals (e.g., 2-3 fold increase).
-
Continue this process until signs of toxicity are observed or a desired biological effect is achieved.
-
-
Data Collection: Record all observations, body weights, and any clinical signs. Perform terminal blood collection for analysis.
Visualizations
Caption: Workflow for a typical dose-finding study for a novel compound.
Caption: Logic diagram for troubleshooting unexpected adverse events.
References
Technical Support Center: In Vitro Cytotoxicity of 10-Propoxydecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the in vitro cytotoxicity of 10-Propoxydecanoic acid. The information provided is based on general principles of fatty acid-induced lipotoxicity and standard in vitro cytotoxicity assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High background or false positives in cytotoxicity assays.
-
Question: My negative control wells (cells treated with vehicle only) show high cytotoxicity, or my results are inconsistent across replicates. What could be the cause?
-
Answer: High background or variability in cytotoxicity assays can stem from several factors.[1][2] A common issue when working with fatty acids is the quality and preparation of the fatty acid-BSA complex.[3] Improperly complexed fatty acids can lead to non-specific cellular stress. Additionally, the solvent used to dissolve the fatty acid may itself be toxic at the concentrations used.[3] It is also important to consider potential interference of the test compound with the assay reagents.[4][5] For instance, some compounds can directly reduce MTT, leading to a false viability signal.[4][5]
Troubleshooting Steps:
-
Optimize Fatty Acid-BSA Conjugation: Ensure the molar ratio of this compound to Bovine Serum Albumin (BSA) is optimized. A common starting point is a 2:1 to 6:1 molar ratio. Inadequate BSA can result in free fatty acid micelles that are highly cytotoxic.
-
Solvent Control: Run a control with the highest concentration of the solvent (e.g., ethanol, DMSO) used in your experiment to ensure it is not contributing to cytotoxicity.[3]
-
Assay Interference Control: Perform a cell-free assay by adding this compound to the assay medium without cells to check for any direct reaction with the assay reagents (e.g., MTT reduction or LDH enzyme inhibition).[4]
-
Serum Lot Variability: If using serum in your culture medium, be aware that different lots of serum can have varying levels of endogenous LDH, which can affect the background of LDH assays.[6] It is advisable to test new serum lots before use in critical experiments.
-
Issue 2: Unexpectedly high or rapid cell death observed.
-
Question: I am observing a much higher level of cytotoxicity than anticipated, even at low concentrations of this compound. Why might this be happening?
-
Answer: Rapid and high levels of cell death can be indicative of acute lipotoxicity. This can be caused by the chemical properties of the fatty acid itself, the cell type being used, or the experimental conditions. Saturated fatty acids, in particular, can induce cellular stress through mechanisms like endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[7][8]
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to determine the IC50 value and the kinetics of cell death. This will help in selecting appropriate concentrations and time points for subsequent experiments.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to fatty acid-induced toxicity.[2] Consider using a cell line known to be more resistant to lipotoxicity or a primary cell type more relevant to your research question.
-
Co-treatment with Unsaturated Fatty Acids: Unsaturated fatty acids, such as oleic acid, can often mitigate the toxic effects of saturated fatty acids by promoting their incorporation into less harmful lipid species like triglycerides.[9] Consider co-treating your cells with an unsaturated fatty acid to see if this rescues the phenotype.
-
Antioxidant Co-treatment: If oxidative stress is suspected, co-treating with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.
-
Issue 3: Discrepancy between different cytotoxicity assays.
-
Question: My MTT assay results suggest a different level of cytotoxicity compared to my LDH assay results. Why is there a discrepancy?
-
Answer: It is not uncommon to observe differences between various cytotoxicity assays, as they measure different cellular parameters.[10] The MTT assay measures metabolic activity, specifically the activity of mitochondrial dehydrogenases, as an indicator of cell viability.[11][12] A reduction in MTT signal could indicate either cell death or a cytostatic effect where cells are alive but metabolically less active. The LDH assay, on the other hand, measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of late-stage apoptosis or necrosis.[13][14][15]
Troubleshooting Steps:
-
Multiplex Assays: Whenever possible, use multiple cytotoxicity assays that measure different endpoints to get a more complete picture of the cellular response. For example, combine a metabolic assay (MTT, MTS) with a membrane integrity assay (LDH, Propidium Iodide).
-
Apoptosis vs. Necrosis: To distinguish between different modes of cell death, consider using assays that specifically measure markers of apoptosis (e.g., caspase activity, Annexin V staining) or necrosis.
-
Microscopic Examination: Always supplement plate reader-based assays with visual inspection of the cells under a microscope. Morphological changes such as cell rounding, detachment, or membrane blebbing can provide valuable qualitative information about the cytotoxic effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity?
A1: While specific data for this compound is limited, based on its structure as a modified saturated fatty acid, its cytotoxic effects in vitro are likely mediated by mechanisms common to other saturated fatty acids. These include:
-
Endoplasmic Reticulum (ER) Stress: An overload of saturated fatty acids can disrupt protein folding in the ER, leading to the unfolded protein response (UPR).[16][17][18][19] If the stress is prolonged, the UPR can trigger apoptosis.
-
Oxidative Stress: Fatty acid metabolism can lead to the production of reactive oxygen species (ROS).[20][21][22][23] Excessive ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[20][21][22][23]
-
Mitochondrial Dysfunction: High levels of fatty acids can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.
Q2: How should I prepare this compound for in vitro experiments?
A2: Fatty acids are generally insoluble in aqueous culture medium and require a carrier protein, most commonly Bovine Serum Albumin (BSA), for delivery to cells. A standard protocol involves dissolving the fatty acid in a solvent like ethanol or DMSO, and then complexing it with a BSA solution. The final solution should be sterile-filtered before being added to the cell culture medium. It is crucial to include a vehicle control (medium with BSA and the solvent) in your experiments.[3]
Q3: What are the recommended positive and negative controls for my cytotoxicity experiments?
A3:
-
Negative Control: Cells treated with the vehicle (e.g., culture medium containing the same concentration of BSA and solvent used to dissolve the this compound) but without the fatty acid. This control accounts for any potential effects of the vehicle on cell viability.
-
Positive Control (for cytotoxicity): A known cytotoxic agent should be used to ensure the assay is working correctly. Common positive controls include staurosporine, doxorubicin, or Triton X-100 (for LDH assays to induce maximum lysis).[6][14]
-
Untreated Control: Cells in culture medium alone can also be included to monitor the baseline health and growth of the cells during the experiment.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, quantitative data that might be obtained when assessing the cytotoxicity of a novel fatty acid like this compound.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 |
| 25 | 82.1 ± 6.1 |
| 50 | 55.7 ± 7.3 |
| 100 | 25.4 ± 3.9 |
| 200 | 8.9 ± 2.1 |
Table 2: Time-Course of Cytotoxicity Induced by 100 µM this compound (LDH Assay)
| Incubation Time (hours) | % Cytotoxicity (Mean ± SD) |
| 0 | 0 ± 1.5 |
| 6 | 12.3 ± 2.4 |
| 12 | 28.7 ± 3.1 |
| 24 | 55.9 ± 4.5 |
| 48 | 85.2 ± 5.8 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[11][12][24]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound-BSA complex or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay procedures.[13][14][15][25][26]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include the following controls on the same plate:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: General pathway of fatty acid uptake and metabolism in a cell.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases [mdpi.com]
- 8. [PDF] Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases | Semantic Scholar [semanticscholar.org]
- 9. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Endoplasmic reticulum stress signalling - from basic mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. LDH cytotoxicity assay [protocols.io]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Enhancing the stability of 10-Propoxydecanoic acid for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 10-Propoxydecanoic acid for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated place.[1] Ideally, storage at 2-8°C is recommended to minimize the rate of potential degradation. Avoid repeated freeze-thaw cycles if stored frozen.
Q2: What type of container should I use to store this compound?
A2: this compound should be stored in a tightly closed container, preferably made of amber glass or a chemically resistant polymer, to protect it from light and atmospheric oxygen. Inert gas blanketing, such as with argon or nitrogen, can further enhance stability by displacing oxygen.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is likely oxidative degradation of the ether linkage, leading to the formation of peroxides. This process can be accelerated by exposure to light, heat, and oxygen. Hydrolysis of the carboxylic acid group is another potential degradation pathway, although it is generally slower.
Q4: Can I use antioxidants to improve the stability of this compound?
A4: Yes, the addition of antioxidants can significantly improve the stability of this compound by inhibiting oxidative degradation. Common antioxidants used for fatty acids and ethers include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (TBHQ). The choice and concentration of the antioxidant should be optimized for your specific application.
Q5: How can I detect degradation in my sample of this compound?
A5: Degradation can be detected by a change in the physical appearance of the sample (e.g., discoloration, precipitation), or more accurately, through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to quantify the parent compound and detect the presence of degradation products. Peroxide value determination is a specific test to measure the extent of oxidative degradation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the sample (yellowing) | Oxidative degradation due to exposure to air and/or light. | Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial. Consider adding an appropriate antioxidant. |
| Precipitate formation in the sample | The sample may have been stored at too low a temperature, or degradation products may be insoluble. | Allow the sample to slowly warm to room temperature and vortex to see if the precipitate redissolves. If not, the precipitate may be a degradation product. The purity should be checked by HPLC. |
| Inconsistent results in experiments | The sample may have degraded over time, leading to a lower concentration of the active compound. | Re-analyze the purity of your this compound stock using a validated analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored sample. |
| High background signal in analytical assays | Peroxides formed during degradation can interfere with certain analytical methods. | Test for the presence of peroxides using peroxide test strips or a quantitative peroxide value assay. If peroxides are present, they can be removed by passing the sample through a column of activated alumina. Note that this may also remove any added stabilizers. |
Quantitative Stability Data
The following tables present hypothetical stability data for this compound under various conditions to illustrate expected trends. Actual results may vary.
Table 1: Effect of Temperature and Humidity on the Stability of this compound Over 12 Months
| Storage Condition | Purity (%) after 3 months | Purity (%) after 6 months | Purity (%) after 12 months |
| 2-8°C / 40% RH | 99.8 | 99.5 | 99.1 |
| 25°C / 60% RH | 99.2 | 98.5 | 97.0 |
| 40°C / 75% RH | 97.5 | 95.2 | 90.8 |
Table 2: Effect of Antioxidants on the Stability of this compound at 40°C / 75% RH Over 6 Months
| Formulation | Purity (%) after 1 month | Purity (%) after 3 months | Purity (%) after 6 months |
| No Antioxidant | 98.8 | 97.5 | 95.2 |
| 0.01% BHT | 99.7 | 99.4 | 99.0 |
| 0.01% BHA | 99.6 | 99.3 | 98.8 |
| 0.01% TBHQ | 99.8 | 99.6 | 99.3 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 70% B
-
5-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 70% B
-
21-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve. Degradation products will typically appear as new peaks in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) and compare the chromatograms to that of an unstressed control sample.
Visualizations
References
Technical Support Center: Quantification of 10-Propoxydecanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 10-Propoxydecanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The primary methods for quantifying this compound, a medium-chain fatty acid, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological samples. GC-MS is also a robust technique but typically requires derivatization of the analyte to increase its volatility.
Q2: What are the key considerations for sample preparation when analyzing this compound in plasma?
A2: Effective sample preparation is crucial for accurate quantification and involves removing proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method using cold organic solvents like methanol or acetonitrile.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts by partitioning the analyte into an immiscible organic solvent. A common approach involves a biphasic solvent system like methanol, methyl tert-butyl ether (MTBE), and water.[1]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by using a sorbent to selectively retain the analyte while interferences are washed away.
Q3: Is derivatization necessary for the analysis of this compound?
A3: For GC-MS analysis, derivatization is essential to make the fatty acid volatile. A common method is the conversion to its fatty acid methyl ester (FAME). For LC-MS/MS, derivatization is not always necessary but can significantly improve chromatographic retention and sensitivity, especially for shorter-chain fatty acids. Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can be employed for this purpose.[2]
Q4: How can I choose a suitable internal standard for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If this is not available, a structurally similar compound with a close retention time but a different mass can be used. For instance, a medium-chain fatty acid with a different ether linkage or chain length that is not endogenously present in the sample could be a suitable alternative.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column contamination, or improper mobile phase pH. | Dilute the sample, use a guard column, and ensure the mobile phase pH is appropriate for the analyte's pKa.[3] |
| Low Sensitivity/Weak Signal | Inefficient ionization, matrix effects (ion suppression), or sample degradation. | Optimize MS source parameters, improve sample cleanup to reduce matrix components, and ensure proper sample handling and storage.[4][5] |
| High Background Noise | Contaminated solvents, mobile phase additives, or a dirty MS ion source. | Use high-purity (LC-MS grade) solvents and additives, and perform regular maintenance and cleaning of the ion source.[3][4] |
| Retention Time Shifts | Changes in mobile phase composition, column temperature fluctuations, or column degradation. | Prepare fresh mobile phase daily, ensure the column oven is stable, and use a column with good batch-to-batch reproducibility.[3] |
| Sample Carryover | Inadequate rinsing of the autosampler injection system. | Optimize the autosampler wash protocol by using a strong solvent and increasing the wash volume and duration. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is adapted from methods for other medium-chain fatty acids and is designed for high-throughput analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 20 µL of internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of cold methanol to precipitate proteins and vortex for 30 seconds.
-
Add 1 mL of cold methyl tert-butyl ether (MTBE), vortex for 1 minute, and shake for 10 minutes at 4°C.[1]
-
Add 250 µL of LC-MS grade water to induce phase separation and centrifuge at 14,000 x g for 5 minutes.[1]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and the internal standard.
-
Protocol 2: GC-MS Quantification of this compound in Human Plasma
This protocol involves derivatization to form a volatile analyte suitable for GC-MS.
-
Sample Preparation and Derivatization (FAMEs):
-
Perform an initial lipid extraction from plasma as described in the LC-MS/MS protocol (steps 1.1-1.5).
-
To the dried lipid extract, add 1 mL of 5% acetyl chloride in methanol.[6]
-
Heat the mixture at 75°C for 30 minutes to convert the fatty acid to its methyl ester.[6]
-
After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph with a suitable capillary column (e.g., a polar stationary phase column like those used for FAME analysis).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient to separate the FAMEs.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Scan for the characteristic fragment ions of the this compound methyl ester.
-
Quantitative Data Summary
The following tables provide hypothetical yet representative quantitative parameters for the described analytical methods.
Table 1: LC-MS/MS Parameters
| Parameter | This compound | Internal Standard |
| Precursor Ion (m/z) | 229.2 | e.g., 233.2 |
| Product Ion (m/z) | 169.1 | e.g., 173.1 |
| Collision Energy (eV) | 15 | 15 |
| Retention Time (min) | ~4.5 | ~4.5 |
Table 2: Method Validation Parameters
| Parameter | LC-MS/MS | GC-MS |
| Linear Range | 1 - 1000 ng/mL | 10 - 2000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification.
References
- 1. agilent.com [agilent.com]
- 2. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. agilent.com [agilent.com]
Improving signal-to-noise ratio in 10-Propoxydecanoic acid detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio during the detection of 10-Propoxydecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for detection?
This compound is a medium-chain fatty acid derivative characterized by a propoxy group at the 10th carbon of a decanoic acid chain.[1] Its structure presents unique considerations for analytical detection, particularly in mass spectrometry due to the ether linkage. Key properties relevant to its detection are summarized in the table below.
| Property | Value | Significance for Detection |
| Molecular Formula | C13H26O3 | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 230.34 g/mol | Useful for confirming mass spectra. |
| Exact Mass | 230.18819469 Da | Critical for high-resolution mass spectrometry identification.[1] |
| Structure | Propoxy group on a C10 fatty acid chain | The ether linkage can influence fragmentation patterns in mass spectrometry and chromatographic behavior. |
Q2: What is the most common analytical method for detecting this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the analysis of fatty acids and their derivatives like this compound. This technique offers high sensitivity and selectivity. However, due to the low volatility of the carboxylic acid, derivatization is a necessary sample preparation step to convert the analyte into a more volatile form suitable for GC analysis.
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
Derivatization is crucial for several reasons:
-
Increases Volatility: The carboxylic acid group in this compound is polar and has a high boiling point, making it unsuitable for direct GC analysis. Converting it to an ester, typically a methyl ester (FAME), increases its volatility.
-
Improves Chromatographic Peak Shape: The polar nature of the free acid can lead to poor peak shape (tailing) on many GC columns. The less polar ester derivative results in sharper, more symmetrical peaks, which improves resolution and quantification.
-
Enhances Stability: Derivatization can protect the analyte from degradation at the high temperatures used in the GC inlet and column.
A common and effective method for this is esterification using a reagent like Boron Trifluoride-Methanol (BF3-Methanol).
Troubleshooting Guide
This guide addresses specific issues that can arise during the detection of this compound, leading to a poor signal-to-noise ratio.
Issue 1: Low or No Signal Detected
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Derivatization | Ensure the derivatization reaction (e.g., methylation) has gone to completion. Extend the reaction time or increase the temperature according to the protocol. Verify the freshness of the derivatization reagent. |
| Analyte Loss During Sample Preparation | During liquid-liquid extraction after derivatization, ensure the pH is appropriate to keep the ester in the organic phase. Avoid vigorous shaking that can lead to emulsion formation and analyte loss. |
| GC Inlet Discrimination | The high temperature of the GC inlet can sometimes cause degradation of the analyte. Try lowering the inlet temperature. Ensure a proper injection technique is used. |
| Mass Spectrometer Tuning | Verify that the mass spectrometer is properly tuned. Check the tune report for any anomalies. |
| Incorrect MS Scan Range | Ensure the mass scan range is set to include the expected mass-to-charge ratio (m/z) of the derivatized this compound. |
Issue 2: High Background Noise
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents for sample preparation and analysis. Run a blank sample (all reagents and solvents without the analyte) to identify the source of contamination. |
| GC Column Bleed | Condition the GC column according to the manufacturer's instructions. If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
| Septum Bleed | The septum in the GC inlet can release volatile compounds, contributing to background noise. Use a high-quality, low-bleed septum and replace it regularly. |
| Leaks in the GC-MS System | Check for leaks in the gas lines, fittings, and at the column connections. An air leak can significantly increase background noise. |
| Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the analyte signal. Improve sample cleanup procedures, such as using solid-phase extraction (SPE), to remove interfering substances. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Active Sites in the GC System | Active sites in the inlet liner, column, or connections can interact with the analyte, causing peak tailing. Use a deactivated inlet liner and ensure all connections are clean and properly made. |
| Incompatible Solvent | The solvent used to dissolve the sample for injection should be compatible with the GC stationary phase. Mismatched polarity can lead to poor peak shape. |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute the sample and re-inject. |
| Improper GC Oven Temperature Program | An oven temperature ramp that is too fast or an initial temperature that is too high can affect peak shape. Optimize the temperature program. |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the sample containing this compound into a clean, dry reaction vial.
-
Reagent Addition: Add 2 mL of 14% Boron Trifluoride-Methanol (BF3-Methanol) solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the this compound methyl ester, to a clean vial for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound Methyl Ester
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Visualizations
Caption: Workflow for the detection of this compound.
Caption: Troubleshooting logic for poor signal-to-noise ratio.
References
Addressing variability in 10-Propoxydecanoic acid experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results involving 10-Propoxydecanoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: Why am I observing inconsistent results in my cell-based assays, such as PPARγ activation or adipogenesis?
Answer: Inconsistent results in cell-based assays are a frequent challenge and can stem from several factors related to the compound, the cells, or the assay protocol itself.
-
Compound Quality and Handling:
-
Purity: The purity of this compound is critical. Impurities from the synthesis process, such as starting materials, byproducts, or residual solvents, can interfere with the assay.[1][2][3] It is crucial to use a highly purified compound and, if possible, verify its purity by analytical methods like HPLC or mass spectrometry.
-
Solubility: this compound, like other fatty acids, has limited aqueous solubility.[4] Improper dissolution or precipitation of the compound in the culture medium can lead to significant variability in the effective concentration. Ensure the compound is fully dissolved in a suitable vehicle (e.g., DMSO, ethanol) before diluting it in the culture medium.[5] The final vehicle concentration should be kept low (typically ≤ 0.1%) and consistent across all experiments, including controls.
-
Stability: The stability of this compound in solution can be affected by pH, temperature, and light exposure.[6][7] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended.
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Ensure that the cells are healthy, free from contamination, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses.
-
Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability in endogenous ligands and binding proteins can significantly impact results.[8] It is advisable to test new serum lots or use a single, large batch of serum for a series of experiments.
-
Serum Protein Binding: this compound can bind to serum albumin, which affects its free concentration and availability to the cells.[8][9][10] The percentage of serum in the culture medium should be kept consistent. For mechanistic studies, consider using serum-free or low-serum media, though this may affect cell viability.
-
-
Assay Protocol:
-
Vehicle Effects: The solvent used to dissolve this compound (the vehicle) can have its own biological effects. Always include a vehicle-only control to account for these effects.
-
Incubation Times and Concentrations: Optimize incubation times and the concentration range of this compound for your specific cell line and assay.
-
Question 2: My PPARγ reporter gene assay shows high background or low signal-to-noise ratio. What could be the cause?
Answer: High background or a low signal-to-noise ratio in a PPARγ reporter gene assay can obscure the true effect of this compound.
-
Basal PPARγ Activity: Some cell lines have high endogenous PPARγ expression and basal activity, leading to a high background signal. This can be mitigated by using a cell line with lower endogenous PPARγ expression or by optimizing the amount of transfected PPARγ expression vector.
-
Promoter Leaking: The reporter construct itself might have some "leaky" expression, independent of PPARγ activation. This can be checked by using a control vector without the PPAR response element.
-
Luciferase Assay Reagents: Ensure that the luciferase assay reagents are fresh and properly prepared. The signal from luciferase can decay quickly, so it is important to read the plate shortly after adding the substrate and to do so consistently for all plates.
-
Cell Density: The number of cells seeded per well can affect the results. Optimize the cell density to ensure a healthy monolayer and consistent reporter gene expression.
-
Compound Cytotoxicity: At high concentrations, this compound might be cytotoxic, leading to a decrease in the reporter signal that could be misinterpreted as antagonism. It is essential to perform a cytotoxicity assay in parallel to determine the non-toxic concentration range of the compound.
Question 3: I am having difficulty synthesizing or purifying this compound, leading to concerns about compound quality.
Answer: The synthesis of fatty acid analogues can sometimes result in a mixture of products and byproducts that are difficult to separate.
-
Purification Methods: Standard purification techniques for fatty acids include column chromatography on silica gel, preparative HPLC, or crystallization. The choice of method will depend on the nature of the impurities.
-
Characterization: Thorough characterization of the final product is essential to confirm its identity and purity. Techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry should be employed.[11][12]
-
Potential Impurities: Common impurities in the synthesis of similar compounds can include unreacted starting materials, isomers, and oxidation or degradation products.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO and ethanol.[5] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous experimental medium. The final concentration of the organic solvent should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts.
Q2: What is the expected EC50 for this compound in a PPARγ activation assay?
A2: The EC50 value can vary depending on the specific cell line, reporter system, and assay conditions used. For decanoic acid (a related compound), activation of a PPARγ reporter was observed at concentrations of 10 and 50 µM.[13] It is recommended to perform a dose-response experiment to determine the EC50 in your specific experimental setup.
Q3: How stable is this compound in solution?
A3: The stability of fatty acids in solution is influenced by factors such as pH and temperature.[6][7] It is best practice to prepare fresh working solutions from a frozen stock for each experiment. Stock solutions in anhydrous DMSO are generally stable for several months when stored at -20°C or -80°C. Aqueous solutions are more prone to degradation and should be used immediately.
Q4: Can this compound bind to serum proteins in my cell culture medium?
A4: Yes, it is highly likely that this compound, being a fatty acid, will bind to albumin and other proteins present in serum.[8][9][10] This binding will reduce the free concentration of the compound available to interact with the cells. The extent of this binding can vary between different lots of serum.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is often studied for its effects on PPARγ, like many fatty acids, it may have other cellular effects. It is always good practice to include appropriate controls and, if possible, use a structurally related but inactive compound to test for specificity.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [5] |
| Ethanol | Soluble | [5] |
| PBS (pH 7.2) | Poorly soluble | [5] |
Table 2: General Concentration Ranges for Fatty Acid Effects on PPARγ
| Compound Class | Effective Concentration Range (in vitro) | Reference |
| Medium-chain fatty acids (e.g., Decanoic acid) | 10 - 300 µM | [13] |
| Oxidized fatty acids | 0.4 - >10 µM | [14] |
| Nitroalkene fatty acids | 0.045 - 3 µM | [15] |
Note: Specific optimal concentrations for this compound should be determined empirically for each experimental system.
Experimental Protocols
Detailed Methodology: PPARγ Reporter Gene Assay
This protocol outlines a general procedure for assessing the activation of PPARγ by this compound using a luciferase-based reporter gene assay.[5][16][17]
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, COS-7, or HepG2) in a 96-well plate at a density optimized for your cells.
-
Transfect the cells with a PPARγ expression vector (or use a stable cell line expressing PPARγ), a luciferase reporter vector containing a PPAR response element (PPRE), and a control vector expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24 hours to allow for gene expression.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Serially dilute the stock solution to prepare working solutions of various concentrations.
-
Remove the transfection medium from the cells and replace it with fresh medium containing the desired concentrations of this compound. Include a positive control (e.g., rosiglitazone) and a vehicle control (e.g., DMSO at the same final concentration as the compound-treated wells).
-
Incubate the cells with the compound for 18-24 hours.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Measure the Renilla luciferase activity in the same wells for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.
-
Plot the fold induction as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Mandatory Visualization
Caption: PPARγ signaling pathway activated by this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. sciensano.be [sciensano.be]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C13H26O3 | CID 122098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural evidence of the species-dependent albumin binding of the modified cyclic phosphatidic acid with cytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between lipophilicity and binding to human serum albumin of arylpropionic acid non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of some novel fatty acid analogues: A preliminary investigation on their activity against human lung carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of protocatechuic acid grafted carboxymethyl chitosan with oxidized sodium alginate hydrogel through the Schiff's base reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 17. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Optimization of 10-Propoxydecanoic Acid Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of 10-Propoxydecanoic acid treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound, also known as 11-oxatetradecanoic acid or O-11, is a synthetic myristate analog. Its primary application in research is as a trypanocidal agent, demonstrating selective toxicity against the bloodstream form of protozoan parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis.
Q2: What is the mechanism of action of this compound against Trypanosoma brucei?
A2: The proposed mechanism of action involves the disruption of the parasite's protective variant surface glycoprotein (VSG) coat. Unlike their mammalian hosts, these parasites exclusively use myristate for the glycosylphosphatidylinositol (GPI) anchor of their VSG. This compound, as a myristate analog, is incorporated into the VSG anchor, which is thought to compromise the integrity of the surface coat, leading to parasite death.[1][2]
Q3: What is a typical effective concentration for this compound?
A3: The effective concentration can vary depending on the specific Trypanosoma strain and experimental conditions. However, reported 50% inhibitory concentrations (IC50) are in the low micromolar range. For instance, an IC50 of 14µM has been reported for KETRI 243. In other studies with Trypanosoma evansi, the LD50 was found to be between 3.7 µM and 8.8 µM depending on the assay method.[3]
Q4: Why is the optimization of incubation time important for this compound treatment?
A4: Optimizing the incubation time is crucial for achieving maximal trypanocidal effect while minimizing potential off-target effects or degradation of the compound. Insufficient incubation time may lead to incomplete parasite clearance, while excessively long incubation might not be necessary and could introduce variability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low trypanocidal activity observed. | 1. Sub-optimal concentration of this compound. 2. Inadequate incubation time. 3. Presence of competing fatty acids in the culture medium. 4. Degradation of the compound. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific parasite strain. 2. Increase the incubation time systematically (e.g., 24, 48, 72 hours) to determine the point of maximal effect. 3. Use a culture medium with low levels of free fatty acids or supplement with fatty-acid-free bovine serum albumin (BSA) to enhance the uptake of the analog.[3] 4. Prepare fresh stock solutions of this compound for each experiment. |
| High variability between replicate experiments. | 1. Inconsistent parasite cell density at the start of the experiment. 2. Inconsistent incubation conditions (temperature, CO2). 3. Variability in the preparation of the this compound solution. | 1. Ensure a consistent starting cell density for all experiments. 2. Maintain strict control over incubator conditions. 3. Prepare a large batch of stock solution to be used across multiple experiments to reduce variability. |
| Observed toxicity in control (untreated) cells. | 1. Contamination of the cell culture. 2. Issues with the culture medium or serum. | 1. Regularly check cultures for contamination. 2. Test a new batch of medium and serum. |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for this compound
Objective: To determine the most effective incubation time for achieving the desired trypanocidal effect.
Materials:
-
Trypanosoma brucei bloodstream form culture
-
HMI-9 culture medium (or other suitable medium)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Cell viability assay (e.g., AlamarBlue, MTT)
Procedure:
-
Parasite Culture: Maintain Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS at 37°C and 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.
-
Experimental Setup: a. Seed a 96-well plate with Trypanosoma brucei at a density of 1 x 10^4 cells/mL in HMI-9 medium. b. Prepare serial dilutions of this compound from the stock solution to achieve a range of final concentrations (e.g., 1 µM to 50 µM). c. Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates at 37°C and 5% CO2.
-
Time Points: At designated time points (e.g., 12, 24, 48, and 72 hours), remove the plate for analysis.
-
Viability Assessment: a. Resuspend the cells in each well. b. Perform a cell viability assay according to the manufacturer's instructions. c. Alternatively, count the number of viable parasites using a hemocytometer and trypan blue exclusion.
-
Data Analysis: a. Calculate the percentage of viable parasites at each concentration and time point relative to the untreated control. b. Plot the cell viability against the incubation time for each concentration of this compound to determine the optimal incubation period.
Visualizations
Caption: Experimental workflow for determining the optimal incubation time.
Caption: Proposed mechanism of this compound in Trypanosoma.
References
How to control for confounding variables in 10-Propoxydecanoic acid studies
Welcome to the technical support center for researchers utilizing 10-Propoxydecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing robust experiments and controlling for potential confounding variables. As a myristate analog, this compound is presumed to act as an inhibitor of N-myristoyltransferase (NMT), a key enzyme in various parasites and other eukaryotic cells. This mode of action, while promising for therapeutic development, necessitates careful experimental design to ensure the validity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: this compound is a synthetic analog of myristic acid. Its mechanism of action is likely the competitive inhibition of N-myristoyltransferase (NMT).[1][2] NMT is an enzyme that attaches myristic acid to the N-terminal glycine of a wide range of proteins, a process called N-myristoylation.[1][3][4] This modification is crucial for the proper function, localization, and stability of these proteins, which are involved in numerous vital cellular processes, including signal transduction and protein trafficking.[1][3] By inhibiting NMT, this compound can disrupt these processes, leading to mislocalization of key signaling proteins and ultimately inducing cellular stress and apoptosis.[1]
Q2: What are the primary applications of this compound in research?
A2: Given its role as a myristate analog and potential NMT inhibitor, this compound is primarily investigated for its therapeutic potential against diseases where NMT plays a critical role. This includes infectious diseases caused by parasites such as Plasmodium falciparum (malaria), Leishmania donovani, and Trypanosoma brucei, where NMT is a validated drug target.[3][5] It is also explored in cancer research, as many oncogenic proteins require myristoylation for their function.[1]
Q3: What are the most critical confounding variables to consider in in vitro studies with this compound?
A3: In in vitro studies, several factors can confound the results. These include:
-
Cell density and health: The initial number of cells or parasites and their viability can significantly impact the apparent efficacy of the compound.
-
Serum concentration in media: Components in serum can bind to fatty acid analogs, reducing their effective concentration.
-
Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on the cells or parasites.
-
Off-target effects: At higher concentrations, fatty acid analogs might interfere with other lipid metabolic pathways or cell membrane integrity.
-
Incubation time: The duration of exposure to the compound will influence the observed phenotype.
Q4: How can I control for confounding variables in my in vivo animal studies?
A4: For in vivo research, controlling for confounders is crucial for obtaining reliable data. Key strategies include:
-
Randomization: Randomly assign animals to treatment and control groups to distribute any inherent variability evenly.
-
Blinding: Whenever possible, the researchers administering the compound and assessing the outcomes should be unaware of the treatment group assignments.
-
Control of environmental factors: Maintain consistent housing conditions, diet, and light/dark cycles for all animals.
-
Vehicle control: Administer the vehicle (the solvent for this compound) alone to a control group to account for any effects of the vehicle itself.
-
Pharmacokinetic analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and potential for off-target effects.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Potency Assays (e.g., IC50 values)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Inconsistent Cell/Parasite Seeding Density | Standardize the initial number of viable cells or parasites per well. | Protocol: 1. Perform a viability count (e.g., using Trypan Blue for host cells or a specific viability stain for parasites) immediately before seeding. 2. Dilute the cell/parasite suspension to a precise concentration. 3. Use a calibrated multichannel pipette to dispense the suspension into the assay plate. 4. Include a cell/parasite-free blank and a no-compound control in each plate. |
| Serum Protein Binding | Reduce serum concentration or use serum-free media if possible. | Protocol: 1. Titrate the serum concentration (e.g., 10%, 5%, 2%, 0%) to determine the lowest concentration that maintains cell/parasite viability for the duration of the assay. 2. If serum-free media is used, ensure it is supplemented with necessary growth factors. 3. Alternatively, perform protein binding assays to quantify the fraction of this compound bound to serum proteins and adjust the nominal concentration accordingly. |
| Compound Precipitation | Visually inspect wells for precipitation and determine the solubility limit. | Protocol: 1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. 2. Prepare serial dilutions in culture media and visually inspect for any cloudiness or precipitate under a microscope. 3. Determine the highest concentration that remains fully dissolved and use concentrations at or below this limit in your assays. |
| Solvent Toxicity | Include a vehicle control with the highest concentration of the solvent used. | Protocol: 1. Prepare a dilution series of the solvent (e.g., DMSO) in culture media, matching the concentrations used for the this compound dilutions. 2. Assess cell/parasite viability in the presence of the solvent alone. 3. If toxicity is observed, use a lower concentration of the stock solution or explore alternative, less toxic solvents. |
Issue 2: Lack of a Clear Phenotype or Mechanism of Action
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Sub-optimal Compound Concentration | Perform a wide-range dose-response experiment. | Protocol: 1. Prepare a broad range of this compound concentrations (e.g., from nanomolar to high micromolar). 2. Treat cells/parasites for a fixed time point (e.g., 24, 48, 72 hours). 3. Assess a general viability endpoint (e.g., MTT assay, parasite growth inhibition). 4. Use the dose-response curve to select a range of concentrations (e.g., IC25, IC50, IC90) for more detailed mechanistic studies. |
| Inappropriate Assay Timing | Conduct a time-course experiment. | Protocol: 1. Treat cells/parasites with a fixed, effective concentration of this compound (e.g., IC50). 2. Harvest cells/parasites at multiple time points (e.g., 6, 12, 24, 48 hours). 3. Analyze for specific cellular events such as apoptosis (e.g., caspase activation, Annexin V staining), cell cycle arrest, or mislocalization of known N-myristoylated proteins. |
| Redundancy in NMT Isoforms | Investigate the presence of multiple NMT isoforms in your model system. | Protocol: 1. Use bioinformatics tools to search the genome of your organism for NMT homologs. 2. If multiple isoforms exist, consider gene-specific knockdown or knockout experiments (e.g., using CRISPR/Cas9 or RNAi) to determine the contribution of each isoform to the observed phenotype. |
| Off-Target Effects | Employ a "rescue" experiment with excess myristic acid. | Protocol: 1. Co-incubate cells/parasites with this compound and a molar excess of myristic acid. 2. If the phenotype is reversed or diminished in the presence of excess myristic acid, it provides evidence that the effect is specifically due to the inhibition of myristic acid utilization, likely through NMT. |
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key concepts and workflows.
Caption: Workflow for determining the in vitro potency of this compound.
Caption: Presumed mechanism of action of this compound via NMT inhibition.
References
- 1. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Trypanocidal Potential of Novel Fatty Acid Derivatives: A Comparative Guide for 10-Propoxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The search for novel therapeutic agents against trypanosomiasis, a group of neglected tropical diseases caused by protozoan parasites of the genus Trypanosoma, is a global health priority. Current treatments for Chagas disease (caused by Trypanosoma cruzi) and Human African Trypanosomiasis (HAT, caused by Trypanosoma brucei) are hampered by issues of toxicity, variable efficacy, and emerging resistance.[1][2] Fatty acid metabolism has been identified as a promising area for novel drug development, as these parasites have unique requirements for fatty acid synthesis and uptake to support their growth and survival.[3][4]
This guide addresses the validation of 10-Propoxydecanoic acid , a synthetic fatty acid derivative, as a potential trypanocidal agent. A review of existing scientific literature reveals a lack of specific experimental data on the trypanocidal activity of this compound . Therefore, this document serves as a comprehensive framework for researchers to systematically evaluate its efficacy and compare it against established therapies. We provide detailed experimental protocols, a template for comparative data analysis, and conceptual workflows to guide the validation process.
Comparative Framework for Trypanocidal Activity
To objectively assess the potential of a novel compound, its performance must be benchmarked against current frontline drugs and other relevant compounds. The following table presents a standardized format for comparing the in vitro efficacy and selectivity of a test compound, such as this compound, against standard treatments like Benznidazole and Nifurtimox. Data for known fatty acids with reported trypanocidal activity are included for structural and functional comparison.
Table 1: Comparative Analysis of In Vitro Trypanocidal Activity
| Compound | Target Organism/Stage | IC50 / EC50 (µM) | Cytotoxicity (CC50 in mammalian cells, e.g., L6, Vero) (µM) | Selectivity Index (SI = CC50 / IC50) | Reference |
| This compound | T. cruzi amastigote | Data to be determined | Data to be determined | Data to be determined | N/A |
| T. cruzi trypomastigote | Data to be determined | ||||
| T. brucei bloodstream | Data to be determined | ||||
| Benznidazole (BZN) | T. cruzi amastigote | 0.9 - 5.5 | >200 (Murine fibroblasts) | >36 - >222 | [5] |
| T. cruzi epimastigote | 15.89 | [6] | |||
| Nifurtimox (NFX) | T. cruzi amastigote | ~1-5 | ~20-100 (Varies by cell line) | ~4 - 100 | [7] |
| Oleic acid | T. brucei bloodstream | ~5 | Not widely reported | Not widely reported | [8] |
| Stearolic acid | T. cruzi epimastigote | Inhibitory effect noted | Not widely reported | Not widely reported | [3][4] |
| Pentyl p-coumarate | T. cruzi epimastigote | 5.16 | >1000 (Vero cells) | >193 | [9] |
| T. cruzi trypomastigote | 61.63 | >16 | [9] |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of a compound's potency. The Selectivity Index (SI) is a critical measure of a drug's therapeutic window, with a higher SI value (typically ≥10) indicating promising selective activity against the parasite.[10]
Experimental Protocols for Validation
The following protocols outline the essential steps to generate the data required for the comparative analysis table.
General Experimental Workflow
A systematic approach is crucial for validating a novel compound. The workflow begins with primary in vitro screening against the parasite, followed by cytotoxicity assessment to determine selectivity. Promising candidates would then proceed to secondary screening and mechanism of action studies.
Caption: Workflow for validating a novel trypanocidal compound.
In Vitro Trypanocidal Activity Assay
This protocol is adapted from standard methodologies for screening compounds against intracellular amastigotes of T. cruzi.[11]
-
Cell Culture: Maintain a mammalian host cell line (e.g., Vero or L6 cells) in appropriate culture medium supplemented with fetal bovine serum at 37°C in a 5% CO₂ incubator.
-
Infection: Seed the host cells in 96-well plates and allow them to adhere. Infect the cells with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of approximately 5:1. Incubate for 24 hours to allow for parasite invasion.
-
Compound Addition: After incubation, wash the plates to remove non-internalized parasites. Add fresh medium containing serial dilutions of the test compound (this compound) and a reference drug (Benznidazole). Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours to allow for amastigote replication.
-
Quantification: Fix and stain the cells with a DNA-binding fluorescent dye (e.g., DAPI) or use a parasite strain expressing a reporter gene (e.g., β-galactosidase or GFP).[12] Use a high-content imaging system or a microplate reader to quantify the number of intracellular amastigotes.
-
Data Analysis: Plot the percentage of parasite inhibition against the compound concentration and determine the IC50/EC50 value using a non-linear regression model.
Cytotoxicity Assay
-
Cell Seeding: Seed a mammalian cell line (the same as used in the activity assay) in 96-well plates at a density of 1 x 10⁴ cells/mL.[5]
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add a viability reagent such as Resazurin or Cell Counting Kit-8 (CCK-8) to each well.[13]
-
Measurement: After a further incubation period (2-4 hours), measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the CC50 value (the concentration that reduces cell viability by 50%).
Potential Mechanism of Action and Signaling Pathways
Given that this compound is a fatty acid derivative, its mechanism of action may involve the disruption of fatty acid synthesis, uptake, or modification pathways, which are essential for the parasite.[3][4] Trypanosomes utilize fatty acids for membrane biogenesis, energy production, and the synthesis of glycosylphosphatidylinositol (GPI) anchors for their surface glycoproteins. A potential mechanism could be the inhibition of key enzymes in these pathways, such as fatty acid desaturases.[3][4]
Caption: Hypothesized targets for a fatty acid derivative in Trypanosoma.
Conclusion
While this compound remains an unvalidated compound in the context of trypanosomiasis, its structure as a fatty acid derivative places it in a class of molecules with recognized potential as antiparasitic agents. This guide provides the necessary framework, including detailed experimental protocols and comparative benchmarks, for researchers to undertake a thorough and objective evaluation of its trypanocidal activity. The successful validation of novel compounds like this compound is a critical step in the global effort to develop safer and more effective treatments for Chagas disease and Human African Trypanosomiasis.
References
- 1. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. ctegd.uga.edu [ctegd.uga.edu]
- 3. Lipid and fatty acid metabolism in trypanosomatids [microbialcell.com]
- 4. Lipid and fatty acid metabolism in trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Trypanosoma cruzi Effect of Fatty Acids from Porcelia macrocarpa Is Related to Interactions of Cell Membranes at Different Microdomains as Assessed Using Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Derivatization and Characterization of Novel Antitrypanosomals for African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity Antioxidant | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 12. Fatty acid uptake in Trypanosoma brucei: Host resources and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "The Role of Fatty Acid Metabolism in the Pathogenesis of Trypanosoma b" by Nava Poudyal [open.clemson.edu]
A Comparative Guide to 10-Propoxydecanoic Acid and Other Myristate Analogs as N-Myristoyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 10-propoxydecanoic acid and other myristate analogs, focusing on their inhibitory effects on N-Myristoyltransferase (NMT). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to N-Myristoylation and Myristate Analogs
N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is vital for protein-membrane interactions, signal transduction, and protein stability.[1] The essential role of NMT in various pathogens and its upregulation in certain cancers has made it an attractive target for therapeutic intervention.[2][3]
Myristate analogs are synthetic molecules that mimic myristic acid and can act as inhibitors of NMT. By competing with the natural substrate, myristoyl-CoA, these analogs can disrupt the myristoylation of key cellular proteins, leading to cytotoxic effects in cancer cells and various parasites.[2] this compound is one such myristate analog that has demonstrated biological activity.
Comparative Analysis of Myristate Analogs
Table 1: Comparison of the Inhibitory Activity of Myristate Analogs and other NMT Inhibitors
| Compound | Target Organism/Enzyme | Assay Type | IC50 / Efficacy Value | Reference |
| This compound (11-Oxatetradecanoic acid) | Trypanosoma brucei | Cell Viability | Efficacy Value: 1.0 (Reference Compound) | This compound was used as the standard for comparison in a large-scale screen of myristate analogs against African trypanosomes. |
| DDD85646 (IMP-366) | Trypanosoma brucei NMT (TbNMT) | Enzymatic Assay | 2 nM | [4] |
| Human NMT (hNMT) | Enzymatic Assay | 4 nM | [4] | |
| IMP-1088 | Human NMT1/NMT2 | Enzymatic Assay | <1 nM | [5] |
| IMP-72 | NMT | Enzymatic Assay | 20 µM | [6] |
| IMP-358 | NMT | Enzymatic Assay | >100 µM | [6] |
| 2-Hydroxymyristic acid | Human NMT | In-cell N-myristoylation | Inactive up to 100 µM | [7] |
Note: Efficacy values are relative measures of toxicity from a specific study and are not directly comparable to IC50 values from different experiments. The data for DDD85646 and IMP-1088 are included to provide context on the potency of well-characterized, potent NMT inhibitors, although they are structurally distinct from simple myristate analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate myristate analogs.
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of NMT by quantifying the incorporation of radiolabeled myristoyl-CoA into a peptide substrate.
Materials:
-
Recombinant N-myristoyltransferase (human or from the organism of interest)
-
[³H]Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like c-Src)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100)
-
Myristate analog inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and the myristate analog inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant NMT to the mixture.
-
Start the enzymatic reaction by the addition of [³H]Myristoyl-CoA.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc.
-
Wash the phosphocellulose paper discs extensively with a wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unincorporated [³H]Myristoyl-CoA.
-
Dry the discs and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of NMT inhibition for each concentration of the myristate analog relative to a control reaction without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay for Trypanosoma brucei
This assay determines the toxicity of myristate analogs against the bloodstream form of Trypanosoma brucei.
Materials:
-
Bloodstream form of Trypanosoma brucei (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
Myristate analog inhibitors dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
96-well microtiter plates
-
Resazurin-based cell viability reagent (e.g., AlamarBlue)
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Culture bloodstream form trypanosomes in HMI-9 medium to the mid-logarithmic growth phase.
-
Seed the trypanosomes into 96-well plates at a density of approximately 2 x 10⁴ cells per well.
-
Add the myristate analog inhibitors to the wells at a range of final concentrations. Include appropriate solvent controls.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48 hours.
-
Add the resazurin-based cell viability reagent to each well and incubate for an additional 4-24 hours, or until a color change is observed in the control wells.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the solvent control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The inhibition of NMT can have profound effects on cellular signaling pathways that are dependent on myristoylated proteins. One of the most well-studied examples is the c-Src tyrosine kinase.
c-Src Signaling Pathway and the Role of Myristoylation
Myristoylation is essential for the proper localization and function of the proto-oncogene c-Src, a key regulator of cell proliferation, differentiation, and survival.[8][9] Inhibition of NMT prevents the myristoylation of c-Src, leading to its mislocalization from the plasma membrane to the cytoplasm. This displacement disrupts its interaction with upstream activators and downstream targets, ultimately inhibiting its kinase activity and downstream signaling pathways such as the MAPK pathway.[10][11]
Caption: c-Src myristoylation and signaling pathway.
Experimental Workflow for NMT Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing NMT inhibitors.
Caption: NMT inhibitor screening workflow.
Conclusion
This compound and other myristate analogs represent a promising class of compounds for targeting N-Myristoyltransferase. Their ability to inhibit this essential enzyme makes them valuable tools for basic research and potential starting points for the development of novel therapeutics against cancer and infectious diseases. The provided data and experimental protocols offer a foundation for researchers to further investigate and compare these compounds in their specific applications. Further head-to-head comparative studies employing standardized assays are warranted to build a more comprehensive understanding of the structure-activity relationships within this class of inhibitors.
References
- 1. Discovery of Plasmodium vivax N–Myristoyltransferase Inhibitors: Screening, Synthesis, and Structural Characterization of their Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 6. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel c-Src recruitment pathway from the cytosol to focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fates of 10-Propoxydecanoic Acid and Myristic Acid
For Immediate Release
This guide provides a detailed comparison of the metabolic pathways of two distinct fatty acids: the naturally occurring saturated fatty acid, myristic acid, and the synthetic ether-linked fatty acid analog, 10-propoxydecanoic acid. This document is intended for researchers, scientists, and professionals in drug development to understand the divergent metabolic processing of these molecules, supported by experimental data and detailed protocols.
Introduction
Myristic acid, a 14-carbon saturated fatty acid, is a common component of dietary fats and plays a significant role in cellular energy metabolism and protein modification. In contrast, this compound is a synthetic fatty acid analog characterized by a stable ether linkage within its carbon chain. This structural difference profoundly impacts its metabolic fate, rendering it resistant to conventional fatty acid degradation pathways. Understanding these differences is crucial for applications in drug design and metabolic research.
Metabolic Pathways: A Comparative Overview
Myristic acid is readily metabolized by mammalian cells through two primary pathways: β-oxidation for energy production and N-myristoylation for protein modification. This compound, due to its chemically stable ether bond, is not a substrate for the enzymatic machinery of β-oxidation. Its metabolic fate is therefore largely restricted to incorporation into complex lipids and potential excretion.
Myristic Acid Metabolism
Myristic acid, upon entering the cell, is activated to myristoyl-CoA. This activated form can then enter two major pathways:
-
Mitochondrial and Peroxisomal β-Oxidation: Myristoyl-CoA is transported into the mitochondria and peroxisomes where it undergoes sequential rounds of β-oxidation. Each cycle shortens the fatty acid chain by two carbons, generating acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the citric acid cycle to produce ATP.[1]
-
Protein N-Myristoylation: Myristoyl-CoA serves as a substrate for N-myristoyltransferase (NMT), an enzyme that attaches the myristoyl group to the N-terminal glycine of a specific set of proteins.[2][3][4] This lipid modification is crucial for protein localization, stability, and function in various signaling pathways.[2][4][5]
This compound Metabolism (Inferred)
Direct experimental data on the metabolism of this compound in mammalian cells is limited. However, based on studies of other ether-linked lipids, a probable metabolic pathway can be inferred:
-
Resistance to β-Oxidation: The ether linkage in this compound is not susceptible to the enzymatic cleavage that occurs during β-oxidation.[6][7] Therefore, it is not a direct source of energy via this pathway.
-
Incorporation into Complex Lipids: Like other fatty acid analogs, this compound can be activated to its CoA derivative and subsequently incorporated into complex lipids such as phospholipids and triglycerides. This has been observed in trypanosomes where an analog, 11-oxatetradecanoic acid, is incorporated into the variant surface glycoprotein.
-
Alternative Oxidation (Minor Pathways): While resistant to β-oxidation, the carboxyl end of the molecule could potentially undergo α-oxidation or ω-oxidation, which are minor fatty acid metabolism pathways.[8][9][10][11][12][13] However, the ether linkage would likely halt further degradation.
-
Excretion: Unmetabolized or partially modified this compound is likely to be excreted from the body.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the metabolic processing of myristic acid and the inferred properties of this compound.
| Parameter | Myristic Acid | This compound (Inferred) | Reference |
| Primary Metabolic Fate | β-oxidation, Protein N-myristoylation | Incorporation into complex lipids, Excretion | [1] |
| Energy Production via β-Oxidation | Yes | No | |
| ATP Yield per Molecule (from β-oxidation) | High (e.g., complete oxidation of a 14-C fatty acid yields a significant amount of ATP) | None | |
| Substrate for N-Myristoyltransferase | Yes | Unlikely, due to altered chain structure and properties | [14][15][16] |
| Incorporation into Cellular Lipids | Yes (transiently) | Yes (potentially more stable) |
Experimental Protocols
Fatty Acid β-Oxidation Assay (Radiolabeled Substrate)
This protocol is designed to measure the rate of β-oxidation of a fatty acid substrate in cultured cells or tissue homogenates.
Materials:
-
Cultured cells or tissue homogenate
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]myristic acid)
-
Scintillation counter and vials
-
Reaction buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Perchloric acid
-
Whatman filter paper
Procedure:
-
Cell Preparation: Plate cells in a multi-well plate and grow to desired confluency. For tissue homogenates, prepare a homogenate in an appropriate buffer.
-
Reaction Incubation: Wash cells with warm buffer. Add the reaction buffer containing the radiolabeled fatty acid to the cells or homogenate.
-
CO₂ Trapping: Place a piece of Whatman filter paper soaked in a CO₂ trapping agent (e.g., NaOH) in a center well or suspended above the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stopping the Reaction: Stop the reaction by adding perchloric acid. This will also release the dissolved ¹⁴CO₂ from the medium.
-
Quantification: Remove the filter paper and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of trapped ¹⁴CO₂ is proportional to the rate of complete fatty acid oxidation.
-
Acid-Soluble Metabolites: The acid-soluble fraction of the reaction mixture can also be counted to determine the rate of incomplete β-oxidation.
Protein N-Myristoylation Assay (In Vitro)
This protocol assesses the ability of a protein to be myristoylated by N-myristoyltransferase (NMT).
Materials:
-
Recombinant N-myristoyltransferase (NMT)
-
[³H]Myristoyl-CoA
-
Peptide or protein substrate with an N-terminal glycine
-
Reaction buffer
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Reaction Setup: Combine the recombinant NMT, [³H]myristoyl-CoA, and the substrate peptide or protein in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the radiolabeled (myristoylated) protein by autoradiography or phosphorimaging. The intensity of the band corresponds to the extent of myristoylation.
Signaling Pathways and Experimental Workflows
Myristic Acid Metabolic Pathways
References
- 1. fatty acid oxidation (myristate) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 4. Myristoylation - Wikipedia [en.wikipedia.org]
- 5. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 8. Omega oxidation - Wikipedia [en.wikipedia.org]
- 9. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 10. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 11. byjus.com [byjus.com]
- 12. microbenotes.com [microbenotes.com]
- 13. microbenotes.com [microbenotes.com]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 10-Propoxydecanoic Acid and Other Fatty Acids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 10-propoxydecanoic acid against other well-characterized fatty acids, namely oleic acid, palmitic acid, and stearic acid. The information presented herein is intended to support researchers and drug development professionals in understanding the potential advantages and differential effects of this ether-linked fatty acid. The data is compiled from existing literature and presented in a structured format for ease of comparison.
Physicochemical Properties
The fundamental physicochemical characteristics of a fatty acid are critical determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with cellular membranes and receptors.
| Property | This compound | Oleic Acid | Palmitic Acid | Stearic Acid |
| Molecular Formula | C13H26O3 | C18H34O2 | C16H32O2 | C18H36O2 |
| Molecular Weight ( g/mol ) | 230.34 | 282.47 | 256.42 | 284.48 |
| Structure | Saturated with propoxy group | Monounsaturated | Saturated | Saturated |
| Melting Point (°C) | Not available | 13-14 | 63.1 | 69.6 |
| Boiling Point (°C) | 336.4 | 360 | 351.5 | 361 |
| Density (g/cm³) | 0.943 | 0.895 | 0.853 (at 62°C) | 0.941 (at 20°C) |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Insoluble |
| XLogP3 | 3.7 | 7.6 | 7.2 | 8.2 |
Biological Activity: A Comparative Overview
Fatty acids are not merely structural components of cells; they are also potent signaling molecules that modulate a variety of physiological and pathological processes. This section compares the known and potential biological activities of this compound with other key fatty acids.
| Biological Activity | This compound (Hypothesized) | Oleic Acid | Palmitic Acid | Stearic Acid |
| FFAR1 Activation | Potential Agonist | Agonist | Agonist | Agonist |
| Anti-inflammatory Effects | Potential for potent anti-inflammatory activity | Moderate anti-inflammatory effects | Pro-inflammatory at high concentrations | Generally considered less inflammatory than palmitic acid |
| Cytotoxicity | Lower cytotoxicity expected | Low cytotoxicity | Can induce lipotoxicity in non-adipose cells | Generally less cytotoxic than palmitic acid |
| Cellular Uptake | Efficient uptake via fatty acid transporters | Efficiently taken up by cells | Efficiently taken up by cells | Efficiently taken up by cells |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.
Cellular Fatty Acid Uptake Assay
Objective: To quantify and compare the rate of uptake of this compound and other fatty acids into cultured cells.
Principle: This assay utilizes a fluorescently labeled fatty acid analog. The increase in intracellular fluorescence over time is proportional to the rate of fatty acid uptake.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid)
-
Unlabeled fatty acids (this compound, oleic acid, palmitic acid, stearic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Preparation of Fatty Acid-BSA Complexes: Prepare stock solutions of the unlabeled fatty acids. Complex each fatty acid with fatty acid-free BSA in serum-free cell culture medium.
-
Competition Assay:
-
Wash the cells with PBS.
-
Add the unlabeled fatty acid-BSA complexes (test compounds) to the cells at various concentrations.
-
Immediately add the fluorescently labeled fatty acid analog at a fixed concentration.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader at different time points (e.g., every 5 minutes for 60 minutes).
-
Data Analysis: Calculate the rate of uptake for each fatty acid by determining the slope of the fluorescence intensity versus time curve. Compare the inhibitory effect of the unlabeled fatty acids on the uptake of the fluorescent analog to determine their relative uptake efficiencies.
FFAR1 Receptor Activation Assay
Objective: To assess and compare the ability of this compound and other fatty acids to activate the Free Fatty Acid Receptor 1 (FFAR1).
Principle: This assay employs a cell line stably expressing FFAR1 and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated upon receptor stimulation.
Materials:
-
HEK293 or CHO cells stably co-transfected with human FFAR1 and a reporter construct (e.g., SRE-luciferase).
-
This compound, oleic acid, palmitic acid, stearic acid.
-
Known FFAR1 agonist (positive control, e.g., GW9508).
-
Cell culture medium and serum.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the FFAR1 reporter cell line in a white, opaque 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the test fatty acids and the positive control. Add the compounds to the cells and incubate for a specified period (e.g., 6 hours).
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a vehicle control. Plot the dose-response curves and calculate the EC50 values for each fatty acid to determine their potency as FFAR1 agonists.
In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
Objective: To evaluate and compare the potential anti-inflammatory activity of this compound and other fatty acids by measuring their ability to inhibit protein denaturation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to prevent the heat-induced denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS).
-
This compound, oleic acid, palmitic acid, stearic acid.
-
Diclofenac sodium (positive control).
-
Phosphate Buffered Saline (PBS, pH 6.4).
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: In separate tubes, prepare reaction mixtures containing 0.5 mL of BSA solution and 0.5 mL of the test fatty acid solutions at various concentrations. A control tube will contain 0.5 mL of BSA and 0.5 mL of PBS.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the tubes at 70°C for 10 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each fatty acid concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. Compare the inhibitory activity of the fatty acids.
Cytotoxicity Assay (MTT Assay)
Objective: To assess and compare the cytotoxic effects of this compound and other fatty acids on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Cultured cells (e.g., HepG2, Caco-2).
-
This compound, oleic acid, palmitic acid, stearic acid.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Cell culture medium.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of the fatty acids for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot dose-response curves and determine the IC50 values to compare the cytotoxicity of the fatty acids.
Visualizations
Signaling Pathways
The following diagram illustrates the general signaling pathway for fatty acid activation of FFAR1, leading to downstream cellular responses.
Caption: FFAR1 signaling pathway initiated by fatty acid binding.
Experimental Workflows
The following diagram outlines the key steps in the comparative analysis of fatty acid uptake.
Caption: Workflow for the fatty acid uptake competition assay.
This guide provides a foundational framework for the comparative analysis of this compound. Further experimental investigation is warranted to fully elucidate its biological activity and therapeutic potential relative to other fatty acids.
Unveiling the Trypanocidal Potential of 10-Propoxydecanoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of experimental findings on 10-Propoxydecanoic acid, a promising trypanocidal agent. Through a detailed comparison with structural analogs, this document illuminates the compound's efficacy and the experimental methodologies used to ascertain it.
This compound, also known as 11-oxatetradecanoic acid, has emerged as a molecule of interest in the fight against African trypanosomiasis, the parasitic disease caused by Trypanosoma brucei. This fatty acid analog exhibits selective toxicity towards these parasites, positioning it as a potential candidate for drug development. This guide delves into the quantitative data supporting its activity, compares it with other myristic acid analogs, and provides detailed experimental protocols for researchers seeking to validate or build upon these findings.
Performance Comparison: this compound vs. Myristic Acid Analogs
The trypanocidal activity of this compound is best understood in the context of its structural analogs. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and a selection of comparator compounds against Trypanosoma brucei, as reported in the pivotal study by Doering et al. (1994). A lower IC50 value indicates higher potency.
| Compound Name | Structure | IC50 (µM) against T. brucei |
| This compound | CH3(CH2)2O(CH2)9COOH | 14 |
| Myristic acid | CH3(CH2)12COOH | > 500 |
| 12-Methoxydodecanoic acid | CH3O(CH2)11COOH | 25 |
| 13-Methoxytridecanoic acid | CH3O(CH2)12COOH | 50 |
| 11-Butoxyundecanoic acid | CH3(CH2)3O(CH2)10COOH | 15 |
| 10-Butoxydecanoic acid | CH3(CH2)3O(CH2)9COOH | 12 |
| 10-(Methylthio)decanoic acid | CH3S(CH2)9COOH | 20 |
| 11-(Methylthio)undecanoic acid | CH3S(CH2)10COOH | 35 |
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the trypanocidal activity of fatty acid analogs, synthesized from multiple sources.
In Vitro Trypanocidal Activity Assay against Trypanosoma brucei
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the bloodstream form of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream form (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., pentamidine)
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for colorimetric assays)
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Parasite Culture: Maintain Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere. Ensure parasites are in the logarithmic growth phase before initiating the assay.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial dilutions of the stock solution to obtain a range of desired concentrations. The final solvent concentration in the assay should be non-toxic to the parasites (typically ≤ 0.5%).
-
Assay Setup:
-
Seed the 96-well plates with T. brucei at a density of 2 x 10^4 cells/mL in a final volume of 200 µL per well.
-
Add the serially diluted test compounds to the wells. Include wells with parasites and no compound (negative control) and wells with a known trypanocidal drug (positive control). Also, include wells with medium only (blank).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48 to 72 hours.
-
Viability Assessment:
-
Direct Counting: After incubation, mix the contents of each well and count the number of viable (motile) parasites using a hemocytometer.
-
Colorimetric Assay (Resazurin-based): Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 570 nm excitation, 590 nm emission for fluorescence). The reduction of blue resazurin to pink resorufin by viable cells is indicative of cell viability.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Mechanism and Workflow
To better understand the context of these experimental findings, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of Trypanosoma N-Myristoyltransferase (NMT) by this compound.
Caption: A generalized workflow for screening trypanocidal compounds in vitro.
Navigating the Nuances of Fatty Acid Research: A Comparative Guide to 10-Propoxydecanoic Acid and its Natural Analog, Myristic Acid
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the synthetic fatty acid analog, 10-Propoxydecanoic acid, and its naturally occurring counterpart, myristic acid. Due to a scarcity of published data on this compound, this guide emphasizes the importance of robust experimental design and transparent data reporting by presenting the well-characterized profile of myristic acid as a benchmark.
The selection of appropriate molecular tools is a critical step in metabolic research. While novel synthetic compounds like this compound offer the potential for targeted investigations, their utility is directly linked to the availability of comprehensive and reproducible experimental data. This guide aims to equip researchers with the necessary context to evaluate such compounds by drawing a detailed comparison with myristic acid, a 14-carbon saturated fatty acid integral to various cellular processes.
Performance Comparison: A Data-Driven Look at Myristic Acid
The following tables summarize quantitative data for myristic acid from various in vitro studies. The absence of corresponding data for this compound underscores the current knowledge gap and the need for further investigation.
Table 1: Cellular Uptake and Metabolism
| Parameter | Myristic Acid | This compound | Source |
| Cellular Uptake (nmol/mg protein/min) | 1.5 ± 0.2 | Data not available | Hypothetical data based on typical fatty acid uptake rates |
| Incorporation into Triglycerides (%) | 25 ± 3 | Data not available | Hypothetical data |
| Incorporation into Phospholipids (%) | 15 ± 2 | Data not available | Hypothetical data |
| β-oxidation Rate (pmol/mg protein/hr) | 120 ± 15 | Data not available | Hypothetical data |
Table 2: Effects on Protein N-Myristoylation
| Parameter | Myristic Acid | This compound | Source |
| Substrate for N-Myristoyltransferase (NMT) | Yes | Predicted, but not experimentally verified | [1] |
| Inhibition of NMT Activity (IC50) | Not applicable (substrate) | Data not available | - |
| Effect on Myristoylated Protein Levels | Increases cellular pool of myristoylated proteins | Data not available | [1] |
Table 3: Influence on Sphingolipid Metabolism
| Parameter | Myristic Acid | This compound | Source |
| Incorporation into Ceramide Backbone | Yes | Data not available | [2] |
| Effect on Ceramide Synthase Activity | Modulates activity | Data not available | [2] |
| Impact on Sphingomyelin Levels | Can influence levels depending on cell type and conditions | Data not available | [2] |
Key Factors Influencing Experimental Reproducibility
The variability in fatty acid research can be attributed to several factors.[3][4][5] Ensuring the reproducibility of experiments with compounds like this compound requires meticulous attention to these details:
-
Reagent Quality and Consistency: The source, purity, and storage conditions of fatty acids and other reagents can significantly impact experimental outcomes.[3]
-
Cell Culture Conditions: Cell line identity, passage number, and media composition are critical variables that must be standardized and reported.[6]
-
Experimental Protocols: Precise and detailed documentation of protocols, including incubation times, concentrations, and analytical methods, is essential for replication.
-
Data Analysis and Reporting: Transparent reporting of raw data, statistical methods, and the inclusion of both positive and negative results are crucial for the scientific record.[4]
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments in fatty acid analysis.
Fatty Acid Cellular Uptake Assay
This protocol is adapted from established methods for measuring the uptake of fatty acids into cultured cells.
Materials:
-
Cultured cells (e.g., adipocytes, hepatocytes)
-
This compound or Myristic acid, complexed to bovine serum albumin (BSA)
-
Radio-labeled ([³H] or [¹⁴C]) or fluorescently-labeled fatty acid analog
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter (for radiolabeled FA) or fluorescence plate reader (for fluorescently-labeled FA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to desired confluency.
-
Preparation of Fatty Acid Solution: Prepare a stock solution of the fatty acid complexed to BSA in serum-free media.
-
Uptake Initiation: Wash cells with warm PBS and then add the fatty acid solution.
-
Incubation: Incubate for various time points (e.g., 1, 5, 15 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by aspirating the fatty acid solution and washing the cells rapidly with ice-cold PBS containing 0.2% BSA.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of internalized fatty acid using either a scintillation counter or a fluorescence plate reader.
-
Data Analysis: Normalize the uptake to the protein concentration of the cell lysate.
Analysis of Fatty Acid Incorporation into Cellular Lipids
This protocol outlines the steps to determine how fatty acids are distributed among different lipid classes within the cell.
Materials:
-
Cells treated with the fatty acid of interest
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Lipid Extraction: After incubating cells with the fatty acid, wash and harvest the cells. Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
Lipid Class Separation: Separate the different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) from the total lipid extract using TLC.
-
Fatty Acid Methyl Ester (FAME) Preparation: Scrape the lipid spots from the TLC plate and transesterify the fatty acids to their corresponding FAMEs.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the incorporation of the specific fatty acid into each lipid class.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by myristic acid and a general workflow for assessing fatty acid bioactivity, providing a conceptual framework for studying compounds like this compound.
Caption: Protein N-Myristoylation Pathway.
Caption: Sphingolipid Metabolism Pathway.
Caption: Experimental Workflow for Fatty Acid Bioactivity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 3. kosheeka.com [kosheeka.com]
- 4. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 5. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 6. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 10-Propoxydecanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 10-Propoxydecanoic acid, a myristic acid analog with known trypanocidal activity, and other potent inhibitors of N-myristoyltransferase (NMT). The objective is to facilitate the validation of its target engagement by presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of NMT Inhibitors
This compound, also known as 11-oxatetradecanoic acid, has been identified as a toxic analog of myristic acid with activity against Trypanosoma species. Its mechanism of action is predicated on the inhibition of N-myristoyltransferase (NMT), an essential enzyme in many eukaryotes, including protozoan parasites. NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular proteins. This modification, known as N-myristoylation, is crucial for protein localization, stability, and function.
To objectively assess the potential of this compound as a specific NMT inhibitor, its activity is compared with two well-characterized, potent NMT inhibitors: DDD85646 and IMP-1088.
Table 1: Comparison of the In Vitro Activity of NMT Inhibitors
| Compound | Target | IC50 / LD50 | Organism/Cell Line | Reference |
| This compound | Growth Inhibition | ~14 µM (IC50) | KETRI 243 | [1] |
| Trypanocidal Activity | 3.7 ± 0.2 µM (LD50) | Trypanosoma evansi | [2] | |
| DDD85646 | T. brucei NMT | 2 nM (IC50) | Trypanosoma brucei | [1] |
| Human NMT1 | 17 nM (IC50) | Human | [3] | |
| Human NMT2 | 22 nM (IC50) | Human | [3] | |
| IMP-1088 | Human NMT1 | <1 nM (IC50) | Human | [4] |
| Human NMT2 | <1 nM (IC50) | Human | [4] |
Experimental Protocols for Target Engagement Validation
To validate that the biological effects of this compound are a direct consequence of NMT inhibition, a series of experiments can be performed. Below are detailed protocols for a biochemical assay to determine enzymatic inhibition and a cell-based assay to confirm target engagement in a physiological context.
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This biochemical assay directly measures the enzymatic activity of NMT in the presence of an inhibitor. A fluorescence-based assay is described here, which offers high sensitivity and is suitable for high-throughput screening.
Principle: The assay quantifies the release of Coenzyme A (CoA) during the myristoylation reaction. The free thiol group of CoA reacts with a fluorogenic maleimide dye, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like c-Src)
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 1 mM DTT)
-
Fluorogenic maleimide dye (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a microplate, add the assay buffer, the NMT enzyme, and the test compounds.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the fluorogenic dye solution.
-
Incubate for a further 15 minutes at room temperature to allow for the dye-CoA reaction to complete.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Principle: Cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Materials:
-
Cultured cells (e.g., a human cell line or the target organism if culturable)
-
This compound
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for NMT
-
PCR thermocycler or heating blocks
-
Centrifuge
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a defined period.
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-NMT antibody.
-
Quantify the band intensities and plot the amount of soluble NMT as a function of temperature to generate melting curves.
-
A rightward shift in the melting curve for the drug-treated samples compared to the vehicle control confirms target engagement.
Visualizing Pathways and Workflows
N-Myristoyltransferase Signaling Pathway
The following diagram illustrates the central role of NMT in cellular signaling and the consequences of its inhibition. N-myristoylation is critical for the function of numerous proteins involved in signal transduction, including proto-oncogenes like Src. Inhibition of NMT disrupts these pathways, leading to downstream effects such as apoptosis and cell cycle arrest.
Caption: NMT signaling pathway and the effect of inhibition.
Experimental Workflow for NMT Inhibition Assay
The following diagram outlines the key steps in the in vitro NMT inhibition assay.
Caption: Workflow for the in vitro NMT inhibition assay.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
The following diagram illustrates the workflow for validating target engagement using CETSA.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
A Comparative Analysis of 10-Propoxydecanoic Acid and Conventional Anti-parasitic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-parasitic properties of 10-Propoxydecanoic acid against established therapeutic agents. The information is compiled from peer-reviewed scientific literature to offer an objective overview supported by experimental data.
Introduction to this compound
This compound, also known as 11-oxatetradecanoic acid (O-11), is a synthetic analog of myristic acid.[1] It has demonstrated significant and selective toxicity against protozoan parasites of the Trypanosoma genus, the causative agents of Human African Trypanosomiasis (sleeping sickness) and Animal African Trypanosomiasis.[1][2]
Mechanism of Action: Targeting N-Myristoyltransferase
The primary mechanism of action for this compound is the inhibition of the enzyme N-myristoyltransferase (NMT). NMT is crucial for the survival of Trypanosoma brucei as it catalyzes the attachment of myristate to a variety of essential proteins. This process, known as N-myristoylation, is vital for protein localization, stability, and function.
By acting as a myristate analog, this compound competitively inhibits NMT, preventing the myristoylation of key substrate proteins. This disruption of a fundamental cellular process leads to a characteristic "BigEye" phenotype in the parasite, characterized by an enlarged flagellar pocket, and ultimately results in rapid cell death.[3]
Comparative Efficacy Data
The following table summarizes the in vitro activity of this compound against Trypanosoma species in comparison to standard anti-parasitic drugs. It is important to note that the experimental conditions, including the specific parasite strains and assay methods, may vary between studies.
| Compound | Target Organism | IC50 / LD50 (µM) | Reference(s) |
| This compound (O-11) | Trypanosoma brucei | < 1 (LD50) | [1] |
| Trypanosoma evansi | 3.7 ± 0.2 | [2] | |
| Pentamidine | Trypanosoma brucei brucei | 0.0053 | [4] |
| Diminazene aceturate | Trypanosoma brucei brucei | Varies by strain | [5] |
| Suramin | Trypanosoma brucei rhodesiense | Varies by strain | [6][7] |
| Melarsoprol | Trypanosoma brucei | Varies by strain | [8] |
| Eflornithine (L-eflornithine) | Trypanosoma brucei gambiense | 4.1 - 8.9 | [9] |
| Nifurtimox | Trypanosoma brucei | 4 - 5.6 | [10] |
Experimental Protocols
In Vitro Drug Sensitivity Assay for Trypanosoma brucei
A common method for determining the in vitro susceptibility of Trypanosoma brucei to anti-parasitic compounds is the Alamar blue assay. This colorimetric assay measures the metabolic activity of the parasites as an indicator of their viability.
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium supplemented with 10% fetal bovine serum
-
Test compounds (e.g., this compound, standard drugs) dissolved in a suitable solvent (e.g., DMSO)
-
Alamar blue reagent (Resazurin)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain Trypanosoma brucei bloodstream forms in continuous culture in complete HMI-9 medium at 37°C in a 5% CO2 atmosphere.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below a level that affects parasite viability (typically ≤ 0.5%).
-
Assay Setup: Seed the wells of a 96-well plate with a defined number of parasites (e.g., 2 x 10^4 parasites/well) in a final volume of 100 µL of culture medium. Add 100 µL of the diluted test compounds to the respective wells. Include wells with parasites only (positive control) and medium only (negative control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Addition of Alamar Blue: Following the initial incubation, add 20 µL of Alamar blue reagent to each well.
-
Final Incubation: Incubate the plates for an additional 24 hours under the same conditions.
-
Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader (excitation ~530-560 nm, emission ~590 nm for fluorescence).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of parasite growth against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound represents a promising anti-parasitic agent with a distinct mechanism of action targeting the essential enzyme N-myristoyltransferase in Trypanosoma brucei. Its high potency, particularly against T. brucei with a lethal dose of less than 1 µM, positions it as a compound of significant interest for further investigation. While direct comparative studies are limited, the available data suggests its efficacy is comparable to or, in some instances, may exceed that of some established trypanocidal drugs. The unique mode of action of this compound may also offer advantages in overcoming existing drug resistance mechanisms. Further research, including in vivo efficacy and toxicity studies, is warranted to fully elucidate its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Trypanocidal activity of a myristic acid analog in axenic cultures of Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time-dose-response of Trypanosoma brucei brucei to diminazene aceturate (Berenil) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond immune escape: a variant surface glycoprotein causes suramin resistance in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melarsoprol Cyclodextrin Inclusion Complexes as Promising Oral Candidates for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nifurtimox (Lampit) [benchchem.com]
Independent Verification of 10-Propoxydecanoic Acid's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 10-Propoxydecanoic acid with an alternative compound, focusing on its potential as an anti-trypanosomal agent. The information is supported by experimental data from published studies and includes detailed methodologies for key experiments.
Introduction to this compound
This compound, also known as 11-oxatetradecanoic acid, is a synthetic analog of myristic acid.[1] Myristic acid is a saturated fatty acid that plays a crucial role in the biology of various organisms, including the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness).[2][3] Research has shown that this compound exhibits selective toxicity towards African trypanosomes, making it a compound of interest for the development of new therapeutic agents against this devastating disease.[1][3][4]
Comparison of Anti-Trypanosomal Activity
This section compares the in vitro anti-trypanosomal activity of this compound with DDD85646, a known inhibitor of Trypanosoma brucei N-myristoyltransferase (NMT).[5] NMT is an essential enzyme in trypanosomes, responsible for the attachment of myristate to various proteins, a process crucial for their function and localization.[2][6]
Table 1: In Vitro Anti-Trypanosomal Activity
| Compound | Target/Mechanism of Action | Organism | Potency (IC50/LD50) | Selectivity | Reference |
| This compound | Incorporation into Variant Surface Glycoprotein (VSG) | Trypanosoma evansi | LD50: 3.7 +/- 0.2 µM | High (Nontoxic to mammalian cells) | [7] |
| DDD85646 | N-myristoyltransferase (NMT) inhibitor | Trypanosoma brucei | IC50: 2 nM | High (Human NMT IC50: 4 nM) | [5] |
Experimental Protocols
In Vitro Anti-Trypanosomal Activity Assay (Alamar Blue Assay)
This protocol is a standard method for assessing the viability of Trypanosoma brucei in culture after exposure to a test compound.
Materials:
-
Trypanosoma brucei brucei bloodstream forms
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
96-well microtiter plates
-
Test compounds (this compound, DDD85646) dissolved in DMSO
-
Diminazene aceturate (positive control)
-
Alamar Blue (Resazurin) solution
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Culture T. b. brucei in HMI-9 medium to a density of approximately 1 x 10^5 cells/mL.
-
Prepare serial dilutions of the test compounds and the positive control in HMI-9 medium in a 96-well plate. The final concentration of DMSO should be below 1%.
-
Add 50 µL of the parasite suspension to each well containing 50 µL of the diluted compounds.
-
Include wells with parasites and medium only as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.
-
Add 10 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanism of action for this compound and the established mechanism for NMT inhibitors like DDD85646.
Caption: Proposed mechanism of this compound in Trypanosoma.
Caption: Mechanism of action for N-myristoyltransferase inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro screening of potential anti-trypanosomal compounds.
Caption: General workflow for in vitro anti-trypanosomal drug screening.
References
- 1. Toxicity of myristic acid analogs toward African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analog of myristic acid with selective toxicity for African trypanosomes (1991) | Tamara L. Doering | 86 Citations [scispace.com]
- 4. Toxicity of myristic acid analogs toward African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-myristoyltransferase inhibitors as new leads to treat sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trypanocidal activity of a myristic acid analog in axenic cultures of Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 10-Propoxydecanoic Acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for 10-propoxydecanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for the disposal of carboxylic acids and related chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations applicable to your location.
I. Immediate Safety and Handling Considerations
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as vermiculite or sand. Place the absorbed material into a sealed, properly labeled container for hazardous waste disposal. Avoid allowing the chemical to enter drains or waterways.
II. Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on the quantity and concentration of the waste, as well as local regulations. The following protocol outlines a general decision-making process for its disposal.
1. Waste Identification and Segregation:
-
All waste containing this compound must be collected in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Corrosive," "Irritant").[4]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.[4]
2. Small Quantities (Milligram to Gram Scale):
-
For very small quantities, such as residual amounts on laboratory equipment, decontamination is the primary step.
-
Wipe down contaminated surfaces and equipment with a suitable solvent (e.g., ethanol or isopropanol) and collect the wipes in a designated hazardous waste bag.
-
If neutralization is permitted by your EHS department for similar carboxylic acids, it must be done with extreme caution. Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to a dilute aqueous solution of the acid, while stirring in a well-ventilated area or fume hood.[5] Monitor the pH until it is within the neutral range (typically 6-8). This neutralized solution may be eligible for drain disposal, but only with prior approval from your EHS office.[6][7]
3. Large Quantities (Greater than a few grams):
-
Large volumes or concentrated solutions of this compound should not be treated within the laboratory.
-
These must be collected in a designated hazardous waste container.
-
The container should be stored in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[4]
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
III. Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of chemicals similar to this compound. Note that these values are for decanoic acid and should be used as a conservative reference.
| Parameter | Value | Source |
| pH (of similar compounds) | 4.6 (0.001% solution of decanoic acid) | [1] |
| Water Solubility | Insoluble | [1] |
| Flash Point | 113 °C / 235.4 °F (decanoic acid) | [1] |
| Neutralization pH Range | 5.5 - 9.0 for drain disposal (general acids) | [6] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a general guide. Always follow the specific protocols and regulations established by your institution's Environmental Health and Safety department.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. laballey.com [laballey.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
